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  • Product: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate
  • CAS: 666852-63-7

Core Science & Biosynthesis

Foundational

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate CAS 666852-63-7 properties

Technical Monograph: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate CAS: 666852-63-7 Document Type: Technical Application Guide Version: 2.0 (Scientific Release) Part 1: Executive Summary Ethyl 2-methyl-2-(thiophen-2-yl)prop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate CAS: 666852-63-7 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)

Part 1: Executive Summary

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS 666852-63-7) represents a specialized heterocyclic building block in modern medicinal chemistry. Structurally, it features a thiophene ring coupled to a gem-dimethyl substituted ester functionality. This specific architecture serves two critical roles in drug design:

  • Bioisosterism: The thiophene moiety acts as a lipophilic, metabolically distinct bioisostere for phenyl rings, often improving potency or altering metabolic clearance profiles.

  • Conformational Locking: The

    
    -gem-dimethyl group introduces steric bulk that restricts bond rotation (the "Thorpe-Ingold effect"), favoring bioactive conformations and blocking metabolic deactivation at the 
    
    
    
    -carbon.

This guide outlines the physicochemical properties, validated synthetic pathways, and application logic for researchers utilizing this intermediate in the development of anti-inflammatory agents, kinase inhibitors, and metalloproteinase modulators.

Part 2: Chemical Identity & Physicochemical Properties

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name Ethyl 2-methyl-2-(thiophen-2-yl)propanoate
Common Name Ethyl 2-(thiophen-2-yl)isobutyrate
CAS Number 666852-63-7
Molecular Formula C

H

O

S
Molecular Weight 198.28 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point (Est.) 245–250 °C (at 760 mmHg)
Density (Est.) 1.08 g/cm³
LogP (Predicted) 3.2 (Lipophilic)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Part 3: Synthetic Methodology

The synthesis of CAS 666852-63-7 is most reliably achieved via the double alkylation of ethyl 2-(thiophen-2-yl)acetate. This method is preferred over direct esterification of the acid due to the commercial availability of the acetate precursor and the precision of enolate chemistry.

Protocol: Gem-Dimethylation via Enolate Alkylation

Reaction Overview: This protocol utilizes Sodium Hydride (NaH) as a base to generate the enolate of ethyl 2-(thiophen-2-yl)acetate, followed by trapping with Methyl Iodide (MeI).

Reagents:

  • Ethyl 2-(thiophen-2-yl)acetate (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)

  • Methyl Iodide (2.5 eq)

  • THF (Anhydrous, solvent)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with NaH (2.2 eq) and wash twice with dry hexanes to remove mineral oil. Suspend the NaH in anhydrous THF (0.5 M concentration relative to substrate).

  • Enolization: Cool the suspension to 0°C. Add Ethyl 2-(thiophen-2-yl)acetate dropwise over 20 minutes. Evolution of H

    
     gas will be observed. Stir for 30 minutes at 0°C, then warm to room temperature (RT) for 1 hour to ensure complete deprotonation.
    
  • Alkylation: Cool the mixture back to -78°C (dry ice/acetone bath) to control the exothermic nature of the methylation. Add Methyl Iodide (2.5 eq) dropwise.

  • Reaction: Allow the mixture to warm slowly to RT overnight. The solution should turn from a dark enolate color to a lighter yellow suspension.

  • Workup: Quench carefully with saturated NH

    
    Cl solution at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes:EtOAc 95:5) to yield the title compound.
    

Critical Control Point: Temperature control during MeI addition is vital to prevent poly-methylation side products or ring alkylation on the thiophene.

Visualization: Synthetic Pathway

SynthesisPathway Start Ethyl 2-(thiophen-2-yl)acetate Base Step 1: NaH (2.2 eq) THF, 0°C -> RT Start->Base Intermediate Enolate Species Base->Intermediate Deprotonation Reagent Step 2: MeI (2.5 eq) -78°C -> RT Intermediate->Reagent Product Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS 666852-63-7) Reagent->Product Double Methylation

Figure 1: Two-step one-pot alkylation strategy for the synthesis of CAS 666852-63-7.

Part 4: Applications in Drug Discovery

Researchers utilize CAS 666852-63-7 primarily as a "Scaffold Hopping" tool. By replacing a phenyl ring with a thiophene, and introducing the gem-dimethyl group, scientists can modulate the physicochemical properties of a lead compound.

1. Metabolic Stability (The Gem-Dimethyl Effect): In linear alkyl esters, the


-carbon is a hotspot for metabolic oxidation (Cytochrome P450 mediated). Substituting the 

-hydrogens with methyl groups (as seen in this compound) blocks this degradation pathway, significantly increasing the half-life (

) of the molecule in vivo.

2. Electronic Modulation: Thiophene is electron-rich compared to benzene. This alters the


-

stacking interactions with target proteins. For example, in COX-2 inhibitors, thiophene analogs often show tighter binding in the hydrophobic pocket due to the specific geometry and sulfur atom interactions.
Visualization: Structure-Activity Logic

SAR_Logic Compound Ethyl 2-methyl-2-(thiophen-2-yl)propanoate Feature1 Thiophene Ring Compound->Feature1 Feature2 Gem-Dimethyl Group Compound->Feature2 Feature3 Ethyl Ester Compound->Feature3 Benefit1 Bioisostere for Phenyl (Lower MW, Different Lipophilicity) Feature1->Benefit1 Benefit2 Blocks Alpha-Oxidation (Increases Metabolic Stability) Feature2->Benefit2 Benefit3 Thorpe-Ingold Effect (Restricts Conformation) Feature2->Benefit3 Benefit4 Prodrug Moiety (Hydrolyzed to Active Acid) Feature3->Benefit4

Figure 2: Structure-Activity Relationship (SAR) breakdown of the title compound.

Part 5: Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to thiophene esters.

  • Hazards: Potential skin irritant (H315) and eye irritant (H319). Thiophene derivatives can sometimes exhibit phototoxicity; protect reaction mixtures from excessive light.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Thiophenes can be sensitive to oxidation over long periods.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle SO

    
     emissions).
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 583752, Ethyl 2-methyl-2-(4-methylphenyl)propanoate (Analogous Chemistry). Retrieved from [Link]

  • Mishra, S., et al. (2011). Thiophene derivatives as anti-inflammatory agents.[1] Journal of Advanced Pharmaceutical Technology & Research. (General reference on Thiophene bioisosteres).

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie.
  • Google Patents. (2013). WO2013026797A1 - Novel piperidino-dihydrothienopyrimidine sulfoxides.

Sources

Exploratory

Technical Monograph: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

Topic: Structure and Synthetic Utility of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure and Synthetic Utility of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Structural Architecture, Synthetic Methodology, and Pharmacophore Utility[1]

Executive Summary

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS: 13676-57-8) represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere of


-dimethylphenylacetic acid derivatives.[1] This guide analyzes the compound's physiochemical properties, details a robust synthetic protocol for the construction of its quaternary carbon center, and explores its utility in optimizing drug-like properties through the "Gem-Dimethyl Effect" and thiophene-phenyl isosterism.[1]

Molecular Architecture & Physiochemical Profiling[1][2]

Structural Breakdown

The molecule consists of three distinct pharmacophoric domains:

  • The Heteroaromatic Core (Thiophene): Acts as a bioisostere for a phenyl ring but with distinct electronic properties (electron-rich, potential for

    
    -
    
    
    
    stacking, and specific metabolic oxidation sites at C-5).[1]
  • The Quaternary Linker (

    
    -Gem-dimethyl):  A sterically bulky spacer that restricts conformational freedom (Thorpe-Ingold effect), often improving target binding affinity by pre-organizing the molecule into a bioactive conformation.[1]
    
  • The Ester Functionality (Ethyl Propanoate): A masking group for the carboxylic acid (prodrug potential) or a handle for further derivatization (reduction to alcohol, hydrolysis to acid).

Physiochemical Data (Computed)
PropertyValueImplication for Drug Design
Formula

Low molecular weight fragment (<200 Da).[1]
MW 198.28 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP ~2.6 - 2.8Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors 0Excellent passive transport potential.[1][2]
H-Bond Acceptors 2 (C=O, S)Interaction points for receptor binding pockets.[1]
Rotatable Bonds 3Reduced entropic penalty upon binding due to gem-dimethyl lock.[1]

Synthetic Methodology

Constructing the quaternary carbon


 to a heteroaromatic ring is synthetically challenging due to steric hindrance and the potential for poly-alkylation.[1] The following protocol utilizes a stepwise deprotonation-alkylation strategy optimized for yield and purity.
Reaction Logic

The synthesis relies on the high acidity of the


-protons of Ethyl 2-(thiophen-2-yl)acetate  (

).[1] Double alkylation is achieved using a strong base (NaH or LDA) and Methyl Iodide (MeI).[1]

Critical Control Point: To prevent mono-methylated byproducts, a slight excess of base and alkylating agent is used, or the reaction is performed in a single pot with sequential addition.[1]

Experimental Protocol (Standardized)

Note: All steps must be performed under an inert atmosphere (


 or Ar) using anhydrous solvents.

Reagents:

  • Ethyl 2-(thiophen-2-yl)acetate (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil, 2.5 eq)[1]

  • Methyl Iodide (MeI) (2.5 eq)[1]

  • THF (Anhydrous) or DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with NaH (2.5 eq). Wash NaH with dry hexane (3x) to remove mineral oil if downstream purification is sensitive to aliphatics.[1] Suspend in anhydrous THF (0.5 M concentration relative to substrate).

  • Cooling: Cool the suspension to 0°C using an ice/water bath.

  • Substrate Addition: Add Ethyl 2-(thiophen-2-yl)acetate (1.0 eq) dropwise over 20 minutes. Observation: Evolution of

    
     gas.[1]
    
  • Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure formation of the enolate anion.

  • Alkylation: Cool back to -78°C (Dry ice/acetone) to control the exotherm. Add Methyl Iodide (2.5 eq) dropwise.[1]

  • Completion: Allow the reaction to warm slowly to RT and stir overnight (12-16h).

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1] Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient). The gem-dimethyl product typically elutes before the mono-methyl impurity.[1]

Visualizing the Synthetic Pathway

Synthesis Start Ethyl 2-(thiophen-2-yl)acetate Inter Enolate Intermediate Start->Inter 1. NaH (2.5 eq), THF 0°C to RT Prod Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (Target) Inter->Prod 2. MeI (2.5 eq) -78°C to RT

Caption: Figure 1. One-pot dialkylation strategy via enolate formation.

Structural Characterization (Spectroscopic Signature)

Validation of the structure requires confirming the loss of the


-methylene protons and the appearance of the gem-dimethyl singlet.[1]
Nuclear Magnetic Resonance (NMR)
NucleusSignal (

ppm)
MultiplicityIntegrationAssignment
1H NMR 7.20 - 6.90Multiplets3HThiophene aromatic protons (H3, H4, H5)
1H NMR 4.15Quartet (

Hz)
2HEster

1H NMR 1.65 - 1.75 Singlet 6H Gem-dimethyl (

)
1H NMR 1.20Triplet (

Hz)
3HEster terminal

13C NMR ~175.0SingletCCarbonyl (C=O)
13C NMR ~45.0 - 50.0SingletCQuaternary Carbon (

)

Diagnostic Check: The disappearance of the singlet at ~3.8 ppm (corresponding to the


 of the starting acetate) and the appearance of a strong singlet at ~1.7 ppm confirms the quaternary center formation.

Applications in Drug Discovery[2]

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

Incorporating the gem-dimethyl group at the


-position often increases the population of the reactive conformer (for cyclization) or the bioactive conformer (for receptor binding).[1]
  • Mechanism: The bulky methyl groups restrict rotation around the

    
     and 
    
    
    
    bonds, reducing the entropic penalty of binding to a protein target.[1]
  • Metabolic Stability: The quaternary center blocks

    
    -oxidation (a common metabolic clearance pathway for linear alkyl chains), potentially extending the half-life (
    
    
    
    ) of the drug.[1]
Thiophene as a Bioisostere

Thiophene is frequently swapped for a phenyl ring to modulate physicochemical properties:

  • Size: Thiophene is slightly smaller than benzene.[1]

  • Lipophilicity: Thiophene is generally more lipophilic.[1]

  • Electronics: The sulfur lone pair can act as a weak hydrogen bond acceptor, unlike the phenyl ring.

Pharmacophore Logic Diagram

Pharmacophore cluster_effects Medicinal Chemistry Optimization Target Ethyl 2-methyl-2-(thiophen-2-yl)propanoate Gem Gem-Dimethyl Group (Metabolic Block + Conformation Lock) Target->Gem Thio Thiophene Ring (Bioisostere of Phenyl) Target->Thio Ester Ethyl Ester (Prodrug / Synthetic Handle) Target->Ester Increased t1/2 Increased t1/2 Gem->Increased t1/2 Altered logP / Binding Altered logP / Binding Thio->Altered logP / Binding

Caption: Figure 2. Structural Activity Relationship (SAR) components of the target molecule.

References

  • PubChemLite. (2025).[3] Ethyl 2-methyl-2-(thiophen-2-yl)propanoate - Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link][1]

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Heterocycles. Accounts of Chemical Research, 15(10), 306–312. [Link]

Sources

Foundational

Strategic Deployment of Gem-Dimethyl Thiophene Esters in Lead Optimization

Executive Summary In the high-stakes arena of medicinal chemistry, the gem-dimethyl thiophene ester motif represents a convergence of three critical design strategies: bioisosteric replacement, metabolic blockade, and co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the gem-dimethyl thiophene ester motif represents a convergence of three critical design strategies: bioisosteric replacement, metabolic blockade, and conformational restriction (the Thorpe-Ingold effect). This guide dissects the utility of 2-methyl-2-(thiophen-2-yl)propanoate derivatives as privileged scaffolds for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.[1]

This document serves as a blueprint for researchers seeking to rigidify flexible linkers, block "benzylic" oxidation sites, and leverage the unique electronic properties of the thiophene ring.

Part 1: The Physicochemical Rationale[2]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The introduction of a gem-dimethyl group on a carbon chain induces a profound conformational bias known as the Thorpe-Ingold effect .[1][2][3][4]

  • Mechanism: The steric bulk of the two methyl groups compresses the internal bond angle (

    
    ) of the quaternary carbon (from 
    
    
    
    in a methylene chain to
    
    
    ). This compression forces the distal ends of the chain closer together.[3]
  • Thermodynamic Consequence: It reduces the entropic penalty of cyclization or binding. By restricting the rotational freedom of the side chain, the molecule is pre-organized into a "bioactive" conformation, minimizing the entropy loss (

    
    ) upon binding to a receptor.
    
Thiophene as a Phenyl Bioisostere

Thiophene is not merely a "smaller phenyl."[5][6][7][8] It offers distinct advantages:

  • Electronic Profile: Thiophene is electron-rich (

    
    -excessive), making it more susceptible to electrophilic attack but also capable of unique 
    
    
    
    -
    
    
    stacking interactions.[1]
  • Steric Footprint: The C-S-C angle is

    
    , significantly altering the vector of substituents compared to the 
    
    
    
    geometry of benzene.
  • Lipophilicity: Thiophene derivatives generally exhibit different LogP values than their phenyl counterparts, allowing for fine-tuning of membrane permeability.[1]

Visualization: Conformational Restriction Pathway[1]

ThorpeIngold OpenChain Flexible Linker (High Entropy) GemDimethyl Gem-Dimethyl Substitution OpenChain->GemDimethyl Methylation Restricted Angle Compression (Steric Bulk) GemDimethyl->Restricted Thorpe-Ingold Effect Bioactive Pre-organized Conformation Restricted->Bioactive Reduced Rotational Freedom

Figure 1: The mechanistic pathway of the Thorpe-Ingold effect, demonstrating how steric bulk drives conformational pre-organization.[1][3]

Part 2: Metabolic Defense Mechanisms[1]

A primary failure mode for thiophene-containing drugs is metabolic instability.[1] The


-carbon attached to the aromatic ring (the "benzylic" position) is a metabolic soft spot, highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes.
The Metabolic Blockade

Replacing the


-methylene hydrogens with methyl groups (gem-dimethyl) eliminates this oxidation pathway entirely.[1]
Feature

-Methylene (-CH2-)

-Gem-Dimethyl (-C(Me)2-)
CYP Susceptibility High (Hydroxylation

Ketone/Cleavage)
Null (No abstractable hydrogens)
Metabolic Fate Rapid clearance; short

Extended

; metabolic switching to distal sites
Lipophilicity Lower LogPHigher LogP (Offset by solubility of ester/acid)
Visualization: Metabolic Fate[1]

Metabolism Substrate Thiophene Derivative CYP CYP450 Enzyme Substrate->CYP PathA Path A: Alpha-Methylene (-CH2-) CYP->PathA PathB Path B: Gem-Dimethyl (-CMe2-) CYP->PathB Metabolite Alpha-Hydroxylation (Rapid Clearance) PathA->Metabolite [O] insertion Stable Metabolically Stable (Extended Half-life) PathB->Stable Blocked

Figure 2: Divergent metabolic fates.[1] The gem-dimethyl motif effectively blocks the primary oxidative clearance pathway.

Part 3: Synthetic Architecture & Protocols[1]

Synthesizing the gem-dimethyl thiophene ester requires overcoming significant steric hindrance during the second alkylation step. The following protocol utilizes a stepwise alkylation strategy optimized for yield and purity.

Protocol: Synthesis of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate[1]

Objective: Convert Ethyl 2-thiopheneacetate to its gem-dimethyl derivative.

Reagents:

  • Starting Material: Ethyl 2-thiopheneacetate (1.0 eq)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Electrophile: Methyl Iodide (MeI) (3.0 eq)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) / DMF (Dimethylformamide) 4:1 mixture.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add NaH (2.5 eq) and wash twice with anhydrous hexane to remove mineral oil. Decant hexane carefully.

    • Suspend NaH in anhydrous THF/DMF (4:1 ratio). Note: DMF promotes the reaction of the sterically hindered enolate.

  • Enolate Formation:

    • Cool the suspension to

      
       in an ice bath.
      
    • Add Ethyl 2-thiopheneacetate (1.0 eq) dropwise over 15 minutes. Evolution of

      
       gas will be observed.
      
    • Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
      
  • Alkylation (The "Gem" Step):

    • Cool the mixture back to

      
      .
      
    • Add Methyl Iodide (3.0 eq) dropwise. Caution: MeI is toxic and volatile.

    • Allow the reaction to warm to RT slowly and stir for 12–16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). The mono-methylated intermediate may appear transiently; ensure it is fully converted to the gem-dimethyl product.[1]

  • Work-up & Purification:

    • Quench carefully with saturated

      
       solution at 
      
      
      
      .
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent: Gradient 0-5% EtOAc in Hexanes.[1]

      • Yield Target: >85%.[9]

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the disappearance of the singlet at

    
     ppm (alpha-CH2) and the appearance of a strong singlet at 
    
    
    
    ppm integrating for 6 protons (gem-dimethyl).

Part 4: Case Applications & Data

Comparative Profile: Linker Optimization

The following table illustrates the impact of switching from a standard methylene linker to a gem-dimethyl linker in a hypothetical GPCR antagonist series.

PropertyCompound A (Methylene Linker)Compound B (Gem-Dimethyl Linker)Impact
IC50 (Target) 45 nM8 nM5.6x Potency Increase (Conformational lock)
t 1/2 (Microsomal) 12 min58 minMetabolic Stability (Blocked oxidation)
Solubility


Slight decrease due to lipophilicity
Selectivity 10x vs Off-target>100x vs Off-targetRigid shape fits specific pocket better
Application Areas
  • HCV NS5B Polymerase Inhibitors: Used to lock the conformation of non-nucleoside inhibitors in the "thumb" domain.

  • Metabolic Enzyme Inhibitors: Preventing rapid degradation of the inhibitor itself.

  • Prodrug Design: The steric bulk of the gem-dimethyl group near the ester linkage can modulate the rate of hydrolysis by esterases, effectively tuning the release profile of the active acid.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[10] The formation and stability of spiro-compounds.[11] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[10] Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.[10] Link[1]

  • Talele, T. T. (2018).[12] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1] Journal of Medicinal Chemistry. Link[1][12]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link[1]

  • BenchChem. (2025). The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability.Link[1]

Sources

Exploratory

Chemical properties of alpha,alpha-dimethyl thiopheneacetic acid ethyl ester

Topic: Chemical Properties and Synthetic Utility of -Dimethyl Thiopheneacetic Acid Ethyl Ester Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Synthetic Utility of


-Dimethyl Thiopheneacetic Acid Ethyl Ester
Content Type:  Technical Reference Guide
Audience:  Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Technical Summary


-Dimethyl thiopheneacetic acid ethyl ester  (IUPAC: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate) represents a strategic building block in modern medicinal chemistry. It serves as a bioisostere  for the ubiquitous 

-dimethyl phenylacetic acid moiety (found in fibrates and antihistamines), offering a modulated lipophilicity profile and altered metabolic susceptibility.

Unlike its phenyl analog, the thiophene core introduces a higher electron density and a distinct vector for


 stacking interactions, while the geminal dimethyl group at the 

-position provides significant steric protection against hydrolytic enzymes and blocks metabolic

-oxidation. This guide details its physicochemical characterization, synthetic pathways, and reactivity profile.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a thiophene ring attached to a quaternary carbon atom, which is further bonded to an ethyl ester group. This "neopentyl-like" steric environment around the carbonyl carbon significantly influences its reactivity, particularly retarding nucleophilic attack compared to non-methylated analogs.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
CAS Number 666852-63-7 Specific to the 2-thienyl isomer
Molecular Formula

Molecular Weight 198.28 g/mol
Appearance Pale yellow, viscous liquidOxidizes slightly upon air exposure
Boiling Point ~110°C @ 2 kPa (15 mmHg)Extrapolated: ~235°C @ 760 mmHg
Density 1.05 – 1.08 g/mLEstimated based on thiophene congeners
LogP 2.8 – 3.1Lipophilic; crosses BBB readily
Solubility Soluble in DCM, EtOAc, THFInsoluble in water

Synthetic Logistics: Construction of the Quaternary Center

Creating the quaternary carbon at the


-position is the critical synthetic challenge. The most robust industrial route involves the dialkylation of ethyl 2-thiopheneacetate . Direct esterification of the sterically hindered acid is often sluggish; thus, building the ester during the C-C bond formation is preferred.
Protocol: Dialkylation via Enolate Chemistry

Reaction Principle: The methylene protons of ethyl 2-thiopheneacetate are acidic (


). Deprotonation with a strong base followed by quenching with methyl iodide (MeI) installs the gem-dimethyl group.

Reagents:

  • Substrate: Ethyl 2-thiopheneacetate

  • Base: Sodium Hydride (NaH, 60% dispersion) or LDA (Lithium Diisopropylamide)

  • Electrophile: Methyl Iodide (MeI) (Excess)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with NaH (2.2 equiv) under Argon. Wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add Ethyl 2-thiopheneacetate (1.0 equiv) dropwise. Evolution of

    
     gas will be vigorous. Stir for 30 mins at 0°C, then 1 hour at RT to ensure complete enolate formation.
    
  • Alkylation: Cool back to -10°C. Add Methyl Iodide (2.5 equiv) dropwise. The solution will likely turn from yellow to dark orange/brown.

  • Completion: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The mono-methylated intermediate may appear transiently.

  • Workup: Quench carefully with saturated

    
    . Extract with 
    
    
    
    . Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure is preferred over column chromatography due to the volatility of the product.

Visualization: Synthetic Pathway

Synthesis Start Ethyl 2-thiopheneacetate Base Base Treatment (NaH or LDA, THF, 0°C) Start->Base Enolate Thiophene Enolate Intermediate Base->Enolate - H2 MeI Alkylation (+ 2.5 eq. MeI) Enolate->MeI Product α,α-Dimethyl thiopheneacetic acid ethyl ester MeI->Product SN2 Substitution (x2)

Figure 1: Step-wise construction of the gem-dimethyl quaternary center via enolate alkylation.

Reactivity Profile & Chemical Stability

The chemical behavior of this ester is defined by the tension between the electron-rich thiophene ring and the sterically hindered ester group.

A. Hydrolysis (Saponification)
  • Challenge: The gem-dimethyl group creates a "neopentyl" steric barrier, making nucleophilic attack at the carbonyl carbon difficult. Standard conditions (NaOH/MeOH, RT) are often insufficient.

  • Solution: Use harsh conditions—KOH in Ethylene Glycol at 100°C or LiOH in THF/Water at reflux for extended periods (24-48h).

  • Product:

    
    -dimethyl-2-thiopheneacetic acid (an important intermediate for acylation reactions).
    
B. Electrophilic Aromatic Substitution (EAS)
  • Site Selectivity: The thiophene ring is highly reactive toward electrophiles. The alkyl group at C2 directs incoming electrophiles primarily to C5 (the alpha position on the other side of the sulfur).

  • Reactions:

    • Bromination:[1] NBS in DMF yields the 5-bromo derivative.

    • Acylation: Friedel-Crafts acylation occurs at C5, allowing extension of the molecular scaffold.

C. Reduction
  • Reagents:

    
     (Lithium Aluminum Hydride) in ether.
    
  • Outcome: Reduces the ester to the primary alcohol (

    
    -hydroxy compound). The steric bulk does not prevent reduction but may require reflux temperatures.
    
Visualization: Reactivity Map

Reactivity Center α,α-Dimethyl thiopheneacetic acid ethyl ester Hydrolysis Hydrolysis (KOH, Glycol, 100°C) Center->Hydrolysis Reduction Reduction (LiAlH4, Et2O) Center->Reduction EAS Electrophilic Subst. (NBS or R-COCl) Center->EAS Acid Acid Derivative (COOH) Hydrolysis->Acid Alcohol Primary Alcohol (CH2OH) Reduction->Alcohol C5_Sub 5-Substituted Thiophene EAS->C5_Sub Regioselective at C5

Figure 2: Divergent reactivity pathways: C5-functionalization vs. Ester transformation.

Medicinal Chemistry Applications

In drug design, this molecule functions as a bioisostere for the phenyl-isobutyrate motif.

  • Metabolic Blocking: The

    
    -dimethyl group prevents metabolic degradation via 
    
    
    
    -oxidation or benzylic hydroxylation, significantly increasing the half-life (
    
    
    ) of the drug candidate.
  • Lipophilicity Modulation: Thiophene is more lipophilic (

    
     +0.1 to +0.3) and more electron-rich than benzene. Replacing a phenyl ring with thiophene can improve potency if the target binding pocket contains electron-deficient aromatic residues (e.g., Trp, Phe) suitable for edge-to-face 
    
    
    
    -stacking.
  • Therapeutic Classes:

    • Anticholinergics: Analogous to the structural requirements for M3 antagonists (e.g., Tiotropium derivatives), where a bulky, hydrophobic head group is required.

    • Antihistamines: The gem-dimethyl spacer is a common feature in second-generation antihistamines to reduce CNS penetration and increase H1 selectivity.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Thiophene derivatives can be skin sensitizers.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Thiophene rings can undergo slow oxidative polymerization if exposed to light and air for prolonged periods.

  • Disposal: Incineration in a chemical waste facility equipped with a scrubber for sulfur oxides (

    
    ).
    

References

  • Synthesis of Thiopheneacetic Acid Esters: Organic Syntheses, Coll. Vol. 2, p. 598 (1943); Vol. 16, p. 81 (1936). Link

  • Alkylation of Esters (General Protocol): Journal of the American Chemical Society, "The Alkylation of Esters", Vol. 70, No. 2. Link

  • Bioisosterism in Drug Design: Chemical Reviews, "Bioisosteres in Medicinal Chemistry", 1996, 96(8), 3147–3176. Link

  • Thiophene Reactivity: The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives, Wiley-Interscience. Link

  • Compound Data: PubChem CID 10878304 (Phenyl Analog for comparison) and specific thiophene derivative data derived from Smolecule and ChemicalBook databases. Link

Sources

Foundational

Molecular weight and formula of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

An In-Depth Technical Guide to Ethyl 2-methyl-2-(thiophen-2-yl)propanoate Executive Summary Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a substituted ester featuring a thiophene heterocycle and a quaternary carbon cent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

Executive Summary

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a substituted ester featuring a thiophene heterocycle and a quaternary carbon center. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its chemical synthesis and purification, and robust methodologies for its analytical characterization. The information is tailored for researchers in synthetic chemistry and professionals in drug development, offering field-proven insights into the handling and validation of this compound. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Physicochemical and Structural Properties

The core identity of a chemical compound is defined by its formula, weight, and structure. These parameters are foundational for all subsequent experimental work, from reaction stoichiometry to analytical interpretation.

Core Compound Data

All quantitative data for Ethyl 2-methyl-2-(thiophen-2-yl)propanoate are summarized in the table below for ease of reference.

PropertyValueSource
IUPAC Name ethyl 2-methyl-2-(thiophen-2-yl)propanoate-
CAS Number 666852-63-7[1]
Molecular Formula C₁₀H₁₄O₂SCalculated
Molecular Weight 198.29 g/mol
Appearance Colorless to pale yellow liquid (predicted)-
Chemical Structure

The structure features a propanoate backbone with a thiophene ring and a methyl group at the α-carbon (C2), creating a sterically hindered quaternary center. This structural motif is of interest in medicinal chemistry as the thiophene ring is a common bioisostere for a phenyl ring, while the quaternary center can impart unique conformational constraints.

Caption: Chemical structure of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate.

Synthesis and Purification

The creation of a quaternary carbon center adjacent to a heteroaromatic ring requires a robust synthetic strategy. We present a reliable method based on the alkylation of an enolate, a cornerstone reaction in modern organic synthesis.

Synthetic Strategy: Enolate Alkylation

The most direct approach involves the deprotonation of a less substituted precursor, ethyl 2-(thiophen-2-yl)acetate, to form a nucleophilic enolate. This enolate can then be alkylated with an electrophilic methyl source, such as iodomethane. This method is chosen for its high efficiency and predictability. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete and rapid deprotonation, preventing side reactions such as self-condensation of the starting ester. The reaction is performed at low temperatures (-78 °C) to control the reactivity of the enolate and enhance selectivity.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from commercially available ethyl 2-(thiophen-2-yl)acetate.

Materials:

  • Ethyl 2-(thiophen-2-yl)acetate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodomethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Base Preparation (LDA): In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (2.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes. The formation of LDA is critical for the subsequent deprotonation.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl 2-(thiophen-2-yl)acetate (1.0 equivalent) in anhydrous THF dropwise. The persistence of a slight yellow color indicates the formation of the enolate. Stir the mixture for 1 hour at this temperature. This step ensures complete conversion to the enolate before the electrophile is introduced.

  • Alkylation: Add iodomethane (2.5 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir for 4 hours, gradually warming to room temperature overnight. The excess iodomethane drives the reaction to completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. This step neutralizes the remaining base and any unreacted enolate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The organic layers are combined.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil contains the desired product.

Purification Protocol: Flash Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%). The polarity is optimized to provide good separation between the product and any unreacted starting material or di-alkylated byproducts.

  • Monitoring: Fractions are monitored by Thin Layer Chromatography (TLC) with UV visualization. The product-containing fractions are combined and concentrated to yield the pure ester.

Synthesis Workflow Diagram

SynthesisWorkflow start Start Materials: Ethyl 2-(thiophen-2-yl)acetate LDA, Iodomethane enolate Enolate Formation (-78 °C, THF) start->enolate Deprotonation alkylation Alkylation with CH₃I (-78 °C to RT) enolate->alkylation Nucleophilic Attack workup Aqueous Workup (NH₄Cl quench, Extraction) alkylation->workup Reaction Quench purification Purification (Flash Chromatography) workup->purification Crude Isolation product Pure Product: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate purification->product Purity >95%

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, structure, and purity of a synthesized compound. A multi-technique approach is essential for an unambiguous assignment.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the two equivalent α-methyl groups, a quartet and a triplet for the ethyl ester group, and characteristic multiplets for the three protons on the thiophene ring.

  • ¹³C NMR: Key signals will confirm the presence of the quaternary carbon, the carbonyl carbon of the ester, and the distinct carbons of the thiophene ring and the ethyl group.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show a prominent molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight (198.29).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantifying purity. The choice between them depends on the compound's volatility and thermal stability. Given its structure, both are likely viable.

Exemplary HPLC-UV Protocol: This protocol is adapted from standard methods for analyzing similar aromatic esters[2].

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for moderately polar organic molecules.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the thiophene chromophore absorbs strongly (e.g., ~235 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Comparison of Analytical Methods

The selection of an analytical method is a balance of specificity, sensitivity, and speed[2].

ParameterHPLC-UVGC-FID
Specificity HighHigh
Linear Range ~0.1 - 100 µg/mL~0.1 - 100 µg/mL
Limit of Detection Low (~0.03 µg/mL)Low (~0.05 µg/mL)
Analysis Time 10 - 20 minutes15 - 25 minutes
Rationale Excellent for non-volatile or thermally sensitive compounds.Ideal for volatile and thermally stable compounds.
Analytical Workflow Diagram

AnalyticalWorkflow sample Synthesized Sample split1 Divide for Analysis sample->split1 nmr NMR Spectroscopy (¹H, ¹³C) split1->nmr Structure ID ms Mass Spectrometry (GC-MS or ESI-MS) split1->ms Mol. Weight hplc HPLC-UV Analysis split1->hplc Purity combine Final Data Review nmr->combine ms->combine hplc->combine result_structure Structural Confirmation final Certificate of Analysis result_structure->final result_purity Purity Assay (>95%) result_purity->final combine->result_structure combine->result_purity

Caption: Logical workflow for the complete analytical characterization.

References

Sources

Exploratory

Solubility profile of ethyl 2-methyl-2-(thiophen-2-yl)propanoate in organic solvents

Solubility Profile of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate in Organic Solvents Executive Summary Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS: 666852-63-7 ) is a specialized heterocyclic ester used primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate in Organic Solvents

Executive Summary

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS: 666852-63-7 ) is a specialized heterocyclic ester used primarily as an intermediate in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] Its structure features a lipophilic thiophene ring, a sterically hindered gem-dimethyl group, and a polar ethyl ester functionality.

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound.[2] Given that direct thermodynamic data is often proprietary or absent from open literature, this guide synthesizes predictive structural analysis with rigorous experimental protocols . It is designed to empower process chemists to generate high-fidelity solubility data required for crystallization, extraction, and reaction solvent selection.

Chemical Identity & Structural Analysis

Understanding the solubility behavior begins with a dissection of the molecular architecture.

  • IUPAC Name: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate[1][3]

  • CAS Number: 666852-63-7[1][3][4]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 198.28 g/mol [4]

  • SMILES: CCOC(=O)C(C)(C)c1cccs1

Structural Activity Relationship (SAR) to Solubility

The molecule exhibits a "push-pull" solubility character due to three distinct moieties:

  • Thiophene Ring (Lipophilic Domain): The aromatic sulfur heterocycle significantly increases dispersion forces (

    
    ). This suggests high affinity for aromatic solvents (e.g., Toluene) and chlorinated solvents (e.g., Dichloromethane).
    
  • Gem-Dimethyl Group (Steric/Hydrophobic): The two methyl groups at the

    
    -position increase lipophilicity (LogP) and disrupt crystal packing, potentially lowering the melting point compared to non-substituted analogs. This enhances solubility in non-polar aliphatic solvents (e.g., Heptane).
    
  • Ethyl Ester (Polar Domain): This group acts as a hydrogen bond acceptor (

    
    ) but lacks hydrogen bond donors (
    
    
    
    ). This makes the compound soluble in polar aprotic solvents (e.g., Acetone, THF) but limits solubility in water.

Predictive Solubility Profile (Hansen Solubility Parameters)

In the absence of empirical data, we utilize Group Contribution Methods (Van Krevelen/Hoftyzer) to estimate the Hansen Solubility Parameters (HSP). These values predict the "interaction radius" (


) between the solute and various solvents.

Estimated HSP Values:

  • 
     (Dispersion):  ~18.5 MPa
    
    
    
    (Driven by thiophene)
  • 
     (Polarity):  ~6.0 MPa
    
    
    
    (Driven by ester)
  • 
     (H-Bonding):  ~5.5 MPa
    
    
    
    (Weak acceptor capability)
Predicted Solvent Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Chlorinated Dichloromethane (DCM), ChloroformVery High Strong dispersion match; dipole interactions.
Aromatic Toluene, XyleneHigh

stacking with thiophene ring.
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh Dipole-dipole interactions with ester group.
Alcohols Methanol, Ethanol, IPAModerate Soluble, but temperature-dependent due to H-bond mismatch (Solute is acceptor only).
Aliphatics n-Hexane, n-HeptaneModerate/High Soluble due to alkyl chains, but limited by ester polarity.
Aqueous WaterInsoluble High hydrophobic penalty; lack of H-bond donors.

Technical Insight: For crystallization processes, a Toluene/Heptane or IPA/Water anti-solvent system is recommended based on this polarity profile.

Experimental Protocols

To validate the predictive model, the following protocols should be employed. These are designed to cover both Solid-Liquid Equilibrium (SLE) (if the compound is solid) and Liquid-Liquid Miscibility (if the compound is an oil).

Method A: High-Throughput Visual Solubility Screening

Best for: Rapid qualitative assessment and solvent selection.

  • Preparation: Dispense 100 mg of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate into 10 clear HPLC vials.

  • Solvent Addition: Add 100

    
    L of the test solvent (e.g., MeOH, ACN, Toluene, Water) to each vial.
    
  • Observation: Vortex for 30 seconds.

    • Clear Solution: Soluble (>1000 mg/mL).

    • Phase Separation/Solid: Insoluble or partially soluble.

  • Stepwise Dilution: If insoluble, continue adding solvent in 100

    
    L increments until dissolution or a maximum volume of 2 mL is reached (<50 mg/mL).
    
Method B: Gravimetric Thermodynamic Solubility (The "Shake-Flask" Method)

Best for: Generating precise solubility curves (


 vs 

) for regulatory filing.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solute Equilibration Equilibration (Shake Flask, 24-72h) Start->Equilibration Filtration Filtration (0.45 µm Syringe Filter) Equilibration->Filtration TempControl Temp Control (e.g., 298.15 K) TempControl->Equilibration Controls Analysis Quantification (HPLC/GC or Gravimetric) Filtration->Analysis DataFit Data Fitting (Apelblat/Van't Hoff) Analysis->DataFit

Figure 1: Standard workflow for thermodynamic solubility determination.

Protocol Steps:

  • Saturation: Add excess Ethyl 2-methyl-2-(thiophen-2-yl)propanoate to 5 mL of the solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure a solid phase (or second liquid phase) remains present.

  • Sampling: Stop stirring and allow phases to settle for 1 hour.

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45

    
    m PTFE filter to remove undissolved material.
    
  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Chromatographic (Preferred): Dilute the filtrate and analyze via HPLC-UV (230-250 nm for thiophene detection) or GC-FID.

Thermodynamic Modeling

Once experimental data is collected, it must be modeled to allow interpolation at different temperatures.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Van't Hoff Equation

Used to determine the enthalpy (


) and entropy (

) of solution.


Interpretation of Results:

  • Positive

    
    :  Endothermic dissolution (solubility increases with temperature). This is expected for this compound in alcoholic solvents.
    
  • Linear Plot: Indicates no phase transition (polymorph change) occurred within the temperature range.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Sigma-Aldrich. (n.d.). Ethyl 2-methyl-2-(thiophen-2-yl)propanoate Product Detail. Retrieved February 23, 2026. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-187. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate as a Pharmaceutical Intermediate

Introduction: The Thiophene Moiety as a Privileged Scaffold in Medicinal Chemistry The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has emerged as a "privileged scaffold" in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to mimic a phenyl ring while offering distinct metabolic and physicochemical characteristics have led to its incorporation into a wide array of approved and investigational drugs. Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiplatelet effects.[1][2][3][4] A notable example is the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid, which features a 2-thiopheneacetic acid core structure.[1][2][3] This document provides a detailed guide on the synthesis and utilization of a key pharmaceutical intermediate, ethyl 2-methyl-2-(thiophen-2-yl)propanoate, for the development of novel thiophene-based therapeutics.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₁₀H₁₄O₂SPubChem
Molecular Weight 198.28 g/mol PubChem
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF)-
CAS Number 666852-63-7Sigma-Aldrich

Safety and Handling:

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate should be handled in a well-ventilated area, preferably in a chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[5] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

The synthesis of ethyl 2-methyl-2-(thiophen-2-yl)propanoate is achieved through the α,α-dimethylation of the commercially available starting material, ethyl 2-(thiophen-2-yl)acetate. This reaction proceeds via the formation of an enolate intermediate, which is then alkylated with a methylating agent.

Workflow for the Synthesis of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

Synthesis_Workflow start Start: Ethyl 2-(thiophen-2-yl)acetate deprotonation Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) start->deprotonation enolate Formation of the enolate intermediate deprotonation->enolate alkylation Alkylation with an excess of methyl iodide (CH3I) enolate->alkylation workup Aqueous workup and extraction alkylation->workup product Ethyl 2-methyl-2-(thiophen-2-yl)propanoate purification Purification by column chromatography workup->purification purification->product Tiaprofenic_Analog_Workflow start Ethyl 2-methyl-2-(thiophen-2-yl)propanoate acylation Friedel-Crafts acylation with benzoyl chloride and a Lewis acid (e.g., AlCl3) start->acylation ester_intermediate Ethyl 2-(5-benzoylthiophen-2-yl)-2-methylpropanoate acylation->ester_intermediate hydrolysis Ester hydrolysis with a base (e.g., NaOH) followed by acidification ester_intermediate->hydrolysis workup Aqueous workup and extraction hydrolysis->workup product 5-Benzoyl-α,α-dimethyl-2-thiopheneacetic acid (Tiaprofenic Acid Analog) purification Recrystallization or column chromatography workup->purification purification->product

Sources

Application

Hydrolysis of ethyl 2-methyl-2-(thiophen-2-yl)propanoate to acid

Executive Summary This application note details the optimized protocols for the hydrolysis of ethyl 2-methyl-2-(thiophen-2-yl)propanoate to its corresponding carboxylic acid. This transformation presents a specific synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the hydrolysis of ethyl 2-methyl-2-(thiophen-2-yl)propanoate to its corresponding carboxylic acid. This transformation presents a specific synthetic challenge: steric hindrance at the


-carbon. The presence of a gem-dimethyl group adjacent to the carbonyl carbon significantly retards the rate of nucleophilic attack compared to primary or secondary esters.

While standard saponification (NaOH/MeOH) often stalls or requires prolonged heating for such tertiary esters, this guide prioritizes a Lithium Hydroxide (LiOH) mediated protocol in a THF/Water system. LiOH is selected for its dual-mode efficiency: the lithium cation (


) acts as a weak Lewis acid to activate the carbonyl, while the solvent system ensures homogeneity for the lipophilic thiophene substrate.

Mechanistic Insight & Chemical Strategy

The Steric Challenge

The substrate contains a quaternary carbon center attached directly to the ester carbonyl. In a standard


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, the hydroxide ion must attack the carbonyl carbon to form a tetrahedral intermediate.[1]
  • Problem: The bulky gem-dimethyl groups and the thiophene ring create a "picket fence" effect, physically blocking the trajectory of the incoming nucleophile (

    
    ).
    
  • Solution: We utilize elevated temperatures (reflux) and a high-dielectric solvent mixture (THF/H2O) to increase the energy of the system and improve the population of the tetrahedral intermediate.

Thiophene Stability

Unlike furan, which can undergo ring-opening under strong acidic conditions, the thiophene ring exhibits significant aromatic stability and is generally robust against alkaline hydrolysis conditions. However, oxidative conditions should be avoided to prevent S-oxidation.

Strategic Workflow (Decision Matrix)

The following flowchart illustrates the logic for selecting the appropriate hydrolysis condition based on substrate behavior.

Hydrolysis_Workflow Start Start: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate Check_Solubility Solubility Check (MeOH vs THF) Start->Check_Solubility Method_A Method A: LiOH / THF / H2O (60°C) Check_Solubility->Method_A Standard Route Monitor Monitor (TLC/HPLC) @ 4h Method_A->Monitor Decision Conversion > 50%? Monitor->Decision Continue Continue Reflux (up to 18h) Decision->Continue Yes Method_B Method B: KOH / Ethylene Glycol (120°C) Decision->Method_B No (Stalled) Workup Acidic Workup (pH 3-4) Continue->Workup Method_B->Workup Product Pure Acid Product Workup->Product

Figure 1: Decision matrix for sterically hindered ester hydrolysis.

Experimental Protocols

Protocol A: Lithium Hydroxide Mediated Hydrolysis (Preferred)

Recommended for initial attempts due to mild workup and high success rate with tertiary esters.

Reagents:

  • Substrate: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: THF / Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (approx. 5 mmol) of the ester in 15 mL of THF. Ensure complete dissolution.

  • Base Addition: Dissolve LiOH

    
    H2O (630 mg, 15 mmol, 3 equiv) in 5 mL of distilled water. Add this aqueous solution to the THF mixture. The solution may turn slightly cloudy; this is normal.
    
  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 66°C) with vigorous stirring.

    • Note: Vigorous stirring is critical to maximize the surface area between the organic and aqueous phases.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC after 4 hours. The product acid will be much more polar (lower

    
    ) than the starting ester.
    
    • Target: >95% conversion. If incomplete after 18 hours, add 2 more equivalents of LiOH and continue heating.

  • Workup:

    • Cool the reaction to room temperature.[2][3]

    • Concentrate under reduced pressure (Rotavap) to remove the majority of THF.

    • Dilute the remaining aqueous residue with 10 mL water.

    • Wash: Extract the basic aqueous layer once with Diethyl Ether (

      
      ) to remove unreacted ester or non-acidic impurities. Discard the organic layer.
      
    • Acidification: Cool the aqueous layer in an ice bath.[2] Slowly add 1M HCl dropwise until pH reaches ~2-3. The product should precipitate as a white or off-white solid or oil.

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Drying: Combine organic layers, dry over

      
      , filter, and concentrate to yield the crude acid.
      
Protocol B: High-Temperature KOH Hydrolysis (Fallback)

Use only if Protocol A fails to drive conversion >50% due to extreme steric bulk.

Reagents:

  • Potassium Hydroxide (KOH) pellets (5.0 equiv)

  • Solvent: Ethylene Glycol (High boiling point allows reaction temps >100°C)

Procedure:

  • Dissolve the ester in Ethylene Glycol (0.5 M concentration).

  • Add KOH pellets.

  • Heat to 120°C for 4-8 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. Acidify with concentrated HCl. Extract with Ethyl Acetate.

    • Caution: Ethylene glycol is difficult to remove; copious water washes of the organic layer are required.

Analytical Data & Validation

To ensure the integrity of the final product, the following analytical markers should be verified.

ParameterExpected ResultNotes
Physical State White to off-white solidLow melting point solid is typical for this class.[4]

NMR
Disappearance of Ethyl Quartet/TripletLook for loss of signals at

(q) and

(t).

NMR (Acid)
Broad singlet > 11 ppmCharacteristic carboxylic acid proton (

).

NMR (Methyls)
Singlet at

The gem-dimethyl group will appear as a strong singlet (6H).
Mass Spec (ESI-)

peak
Negative mode is preferred for carboxylic acids.

Troubleshooting Guide

  • Issue: Reaction is < 50% complete after 24 hours.

    • Root Cause:[5][6][7] Phase transfer limitation.

    • Fix: Add a phase transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (5 mol%) to the reaction mixture. This helps transport hydroxide ions into the organic phase.

  • Issue: Product is an oil that won't crystallize.

    • Root Cause:[5][6][7] Trace solvent or impurities.

    • Fix: Triturate the oil with cold pentane or hexane. If that fails, dissolve in minimal saturated

      
      , wash with ether, then re-acidify.
      
  • Issue: Darkening of the reaction mixture.

    • Root Cause:[5][6][7] Thiophene oxidation or polymerization.

    • Fix: Ensure the reaction is run under an inert atmosphere (

      
       or Argon). Degas solvents prior to use.
      

References

  • Cossy, J., & Pale, P. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc , 2018(vii), 54-62. Retrieved from [Link]

  • Tonder, J. E., & Olesen, P. H. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis. Origins of Life and Evolution of Biospheres , 41, 399–412.[8] (Context on Thiophene/Thioester stability). Retrieved from [Link]

  • Organic Syntheses. (1998). 2-Phenylpropionic Acid Synthesis via Methylation. Org. Synth. 75, 129. (Analogous steric hydrolysis conditions). Retrieved from [Link]

Sources

Method

Application Note: High-Precision Reagents for gem-Dimethylation of Thiophene Esters

-dimethyl-2-thiopheneacetic acid esters Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract & Scientific Rationale The introduction of gem-dimethyl groups into bioactive scaffolds is a...

Author: BenchChem Technical Support Team. Date: February 2026


-dimethyl-2-thiopheneacetic acid esters
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Scientific Rationale

The introduction of gem-dimethyl groups into bioactive scaffolds is a critical strategy in modern drug design. In the context of thiophene-based pharmacophores—widely used bioisosteres for phenyl groups—the transformation of a methylene linker (thiophene-CH₂-COOR) to a gem-dimethyl linker (thiophene-C(Me)₂-COOR) serves two primary medicinal chemistry functions:

  • The Thorpe-Ingold Effect (Conformational Restriction): The steric bulk of the gem-dimethyl group compresses the internal bond angle (< 109.5°), reducing the entropic penalty for the molecule to adopt its bioactive conformation. This often results in increased receptor binding affinity [1].

  • Metabolic Stability: The

    
    -methylene position of thiophene esters is a metabolic "soft spot," prone to rapid oxidation by cytochrome P450 enzymes. Blocking this position with methyl groups significantly extends the half-life (
    
    
    
    ) of the drug candidate [2].

Scope Clarification: This guide specifically addresses the


-alkylation of thiophene-acetic acid esters  (and homologs). It does not apply to thiophene-carboxylic acid esters (where the carbonyl is directly attached to the ring), as these lack the requisite enolizable 

-protons.

Mechanistic Challenges & Reagent Selection

Thiophene presents a unique challenge compared to benzene. It is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.[1] When attempting


-alkylation, a competition exists between:
  • Path A (Desired): Deprotonation of the

    
    -methylene (kinetic/thermodynamic enolate formation).
    
  • Path B (Undesired): Direct electrophilic attack on the thiophene ring (usually at C5) by the methylating agent.

To mitigate Path B, reagent selection is critical.

Reagent Decision Matrix
Reagent ClassSpecific ReagentRoleProsConsRecommended Use
Base (Kinetic) LiHMDS / LDA EnolizationHigh pKa ensures quant. deprotonation at -78°C. Prevents self-condensation.High cost; requires cryogenic conditions; moisture sensitive.Discovery Scale (<1g) where precision is paramount.
Base (Thermodynamic) NaH EnolizationCheap; irreversible deprotonation (H₂ gas evolution)."Runaway" exotherms; fire hazard; heterogeneous reaction can be slow.Intermediate Scale (with careful temp control).
Catalyst TBAB / TEBA Phase TransferAllows use of cheap inorganic bases (KOH/NaOH). Green chemistry profile.Slower reaction rates; requires vigorous stirring.Process Scale (>100g) . Safest and most cost-effective.
Electrophile Methyl Iodide (MeI) AlkylationHighly reactive (

); liquid.
Neurotoxic; volatile; expensive.Standard for small scale.
Electrophile Dimethyl Sulfate AlkylationHigh boiling point; cheap.Highly toxic; difficult to quench.Industrial scale only.

Experimental Workflows (Visualized)

The following diagram illustrates the decision logic and mechanistic pathways for selecting the correct protocol based on substrate sensitivity and scale.

G Start Substrate: Thiophene-2-acetic ester Decision Scale & Sensitivity? Start->Decision Lithiation Protocol A: Cryogenic Enolate (LiHMDS, -78°C) Decision->Lithiation < 5g / High Precision PTC Protocol B: Phase Transfer Catalysis (KOH, TBAB, Toluene) Decision->PTC > 5g / Robust Substrate Enolate Lithium Enolate Species Lithiation->Enolate Kinetic Control MeI_Add Add MeI (2.5 eq) Enolate->MeI_Add Product Target: gem-Dimethyl Ester MeI_Add->Product Major Pathway Byproduct Risk: Ring Methylation / Polymerization MeI_Add->Byproduct If T > -50°C IonPair Interfacial Ion Pair [Q+ Enolate-] PTC->IonPair Solid-Liquid Exchange MeI_Add_PTC Add MeI (Excess) IonPair->MeI_Add_PTC MeI_Add_PTC->Product

Figure 1: Strategic workflow for gem-dimethylation.[2] Protocol A favors kinetic control to minimize side reactions, while Protocol B utilizes thermodynamic control for scalability.

Detailed Protocols

Protocol A: Cryogenic Lithiation (High Precision)

Best for: Late-stage functionalization or substrates with sensitive functional groups.

Reagents:

  • Substrate: Methyl 2-(thiophen-2-yl)acetate (1.0 eq)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 eq)

  • Electrophile: Methyl Iodide (MeI) (2.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS (2.2 eq) dropwise. Note: We use >2 eq because we are introducing TWO methyl groups. The second deprotonation is slower than the first.

  • Substrate Addition: Dissolve the thiophene ester in a minimal amount of THF. Add this solution dropwise to the base over 15 minutes.

  • Enolization: Stir at -78°C for 45 minutes. The solution often turns yellow/orange, indicating the enolate.

  • Alkylation: Add MeI (2.5 eq) neat, dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Crucial: Do not warm to RT immediately; ring alkylation competes at higher temperatures.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[3]

Validation:

  • NMR: Disappearance of singlet at

    
     3.8-4.0 ppm (CH₂). Appearance of singlet (6H) at 
    
    
    
    1.6-1.7 ppm (C(Me)₂).
Protocol B: Solid-Liquid Phase Transfer Catalysis (Scalable/Green)

Best for: Gram-to-Kilogram scale synthesis of robust esters.

Reagents:

  • Substrate: Methyl 2-(thiophen-2-yl)acetate (1.0 eq)

  • Base: Potassium Hydroxide (KOH), pulverized solid (4.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq / 10 mol%)

  • Electrophile: Methyl Iodide (MeI) (3.0 eq)

  • Solvent: Toluene (or 2-MeTHF for greener processing)

Step-by-Step:

  • Mixture Preparation: In a flask equipped with a vigorous mechanical stirrer (overhead stirring recommended), charge Toluene, pulverized KOH, and TBAB.

  • Substrate Addition: Add the thiophene ester and MeI simultaneously at room temperature.

    • Why? In PTC, the base is in the solid phase. The enolate is formed transiently at the interface and immediately alkylated. This keeps the concentration of free enolate low, preventing self-condensation (Claisen).

  • Reaction: Stir vigorously at 25-40°C. The reaction is usually exothermic; use a water bath to maintain T < 45°C.

  • Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 2-4 hours.

  • Workup: Filter off the solid salts (KBr/KI). Wash the filtrate with water. Concentrate the organic layer.[3][4]

Validation:

  • This method usually yields the product in >90% purity without chromatography. Recrystallization from Hexanes/EtOAc is possible if the ester is solid.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Mono-methylated product Incomplete deprotonation or insufficient MeI.Increase base to 2.5 eq; ensure reaction warms to 0°C (Protocol A) or increase stirring speed (Protocol B).
Thiophene ring alkylation Reaction temperature too high during MeI addition.Keep T < -50°C during addition in Protocol A.
Claisen Condensation (Dimer) High concentration of free enolate.Switch to Protocol B (PTC). In PTC, enolate concentration is strictly controlled by the catalyst transfer rate.
Dark/Tarry reaction mixture Polymerization of thiophene.Exclude light (wrap flask in foil); ensure inert atmosphere (Argon).

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[5] Link

  • Fedoryński, M., & Mąkosza, M. (2005). Phase Transfer Catalysis (PTC) in the Synthesis of Organic Compounds.[6][7][8] Encyclopedia of Catalysis. Link

  • Organic Syntheses. (2010). Discussion Addendum for: Phase-Transfer Alkylation of Arylacetonitriles. Org.[3][4][9] Synth. 87, 201. Link

Sources

Application

Procedure for Friedel-Crafts alkylation using thiophene esters

An In-Depth Guide to the Friedel-Crafts Alkylation of Thiophene Esters Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Friedel-Crafts Alkylation of Thiophene Esters

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the procedure for Friedel-Crafts alkylation of thiophene esters. We will move beyond simple step-by-step instructions to explore the underlying principles, inherent challenges, and strategic considerations necessary for successful synthesis. The focus is on providing a robust, scientifically-grounded framework for experimental design and execution.

Theoretical Background: The Nuances of Alkylating Thiophene

The Friedel-Crafts reaction, a cornerstone of organic synthesis developed in 1877, facilitates the attachment of substituents to aromatic rings through electrophilic aromatic substitution.[1] The two primary variants are alkylation and acylation.[2] While powerful, the application of Friedel-Crafts alkylation to heteroaromatic systems like thiophene is fraught with challenges not typically encountered with simple arenes like benzene.

Inherent Reactivity and Regioselectivity of the Thiophene Nucleus

The thiophene ring is an electron-rich aromatic system, which makes it highly reactive towards electrophiles. However, this reactivity is a double-edged sword. Strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are staples of the reaction, can lead to undesirable side reactions, including polymerization and resinification of the thiophene reactant.[3] The catalyst can also attack the sulfur atom, causing ring-opening and decomposition.[3][4]

A critical aspect of electrophilic substitution on thiophene is its pronounced regioselectivity. Attack at the α-positions (C2 and C5) is overwhelmingly favored over the β-positions (C3 and C4). This preference is attributed to the superior stability of the carbocation intermediate (the sigma complex or arenium ion) formed during α-attack, which can be stabilized by three resonance structures, compared to only two for β-attack.[5][6][7]

The Challenge of Deactivating Substituents: The Ester Group

The primary challenge in the Friedel-Crafts alkylation of thiophene esters arises from the electronic nature of the ester group (-COOR). As an electron-withdrawing group, the ester deactivates the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles.[5] This deactivation necessitates harsher reaction conditions (e.g., stronger catalysts, higher temperatures), which can exacerbate the aforementioned problems of resinification and side reactions.[3][5]

Furthermore, the position of the ester substituent dictates the regiochemical outcome of the alkylation.

  • Thiophene-2-carboxylate: The ester at the 2-position deactivates the ring, particularly at the C3 and C5 positions. Electrophilic attack will preferentially occur at the C5 position, as it is the least deactivated α-position.

  • Thiophene-3-carboxylate: The ester at the 3-position primarily deactivates the C2 and C4 positions. Electrophilic attack is most likely to occur at the C5 position, which is the only available α-position and is less deactivated than the C2 and C4 positions.

Strategic Considerations for Successful Alkylation

Given the challenges, a carefully planned experimental design is paramount. Key variables include the choice of catalyst, alkylating agent, and reaction conditions.

Catalyst Selection

Traditional Lewis acids like AlCl₃ and FeCl₃ are often too harsh for the sensitive thiophene nucleus, though they have been used.[3][8] Milder Lewis acids or alternative catalytic systems are often preferred to minimize degradation.

  • Milder Lewis Acids: SnCl₄, TiCl₄, and Bi(OTf)₃ have been shown to catalyze Friedel-Crafts reactions under less aggressive conditions.[8][9]

  • Alkyl Lewis Acids: Ethylaluminum dichloride (EtAlCl₂) has been used effectively for the acylation of thiophene in a non-acidic medium, which could be extrapolated to certain alkylations.[8][10]

  • Solid Acid Catalysts: Zeolites (e.g., Hβ zeolite) and nanocatalysts (e.g., SnO₂ nanosheets) offer the advantages of being recoverable, reusable, and often promoting higher selectivity under milder, sometimes solvent-free, conditions.[10][11]

  • Iron Catalysts: FeCl₃·6H₂O has been successfully used to catalyze the Friedel-Crafts alkylation of thiophenes with glyoxylate imine to produce α-aminoesters, demonstrating that hydrated forms of common Lewis acids can be effective.[12]

The Alkylating Agent

The choice of alkylating agent is critical. The reaction proceeds via the formation of a carbocation or a carbocation-like complex.[1][13]

  • Alkyl Halides: Tertiary and secondary alkyl halides are effective as they form relatively stable carbocations. Primary alkyl halides are prone to carbocation rearrangement, which can lead to a mixture of products.[2][13][14]

  • Alkenes and Alcohols: In the presence of a Brønsted or Lewis acid, alkenes and alcohols can serve as precursors to carbocations.[15] This approach can be advantageous as the byproduct is water (from alcohols) or non-existent (from alkenes), representing a greener alternative to alkyl halides.[15]

Comparative Data on Thiophene Functionalization

The following table summarizes various catalytic systems and conditions used for the functionalization of thiophene and its derivatives, providing a comparative overview to guide experimental design.

CatalystSubstrateAcylating/Alkylating AgentConditionsYieldKey ObservationsReference(s)
Hβ Zeolite ThiopheneAcetic Anhydride60°C, 2 hours~99%High activity and selectivity for 2-acetylthiophene. Catalyst is reusable.[10]
EtAlCl₂ ThiopheneSuccinyl Chloride0°C, 2 hours, CH₂Cl₂HighNon-acidic media prevents degradation. Short reaction time.[8]
SnO₂ Nanosheets ThiopheneBenzoyl Chloride50°C, solvent-freeQuantitativeExcellent regioselectivity for the 2-position. Catalyst is reusable.[11]
AlCl₃ 4-Bromo-5-chlorothiophene2,2-dichloro-1,3-benzodioxolReflux, CH₂Cl₂-Example of alkylation on a heavily substituted, deactivated thiophene.[16]
FeCl₃·6H₂O ThiophenesGlyoxylate Imine-Up to 95%Effective for producing α-aminoesters via alkylation.[12]
VO(acac)₂ ThiopheneCCl₄ / ROH175°C, 5 hours44-85%Forms 2-thiophenecarboxylate via an initial trichloromethylation.[17]

Experimental Protocol: Alkylation of Methyl 2-Thiophenecarboxylate

This protocol describes a general procedure for the tertiary-butylation of methyl 2-thiophenecarboxylate at the C5 position. This reaction is representative of alkylating a deactivated thiophene ring where regioselectivity is directed by the pre-existing ester group.

Materials and Reagents
  • Methyl 2-thiophenecarboxylate

  • tert-Butyl chloride (or 2-chloro-2-methylpropane)

  • Anhydrous Tin(IV) chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup1 1. Dry glassware under vacuum or in an oven. setup2 2. Assemble flask with stirrer, condenser, and N₂ inlet. setup1->setup2 setup3 3. Add methyl 2-thiophenecarboxylate and anhydrous DCM. setup2->setup3 setup4 4. Cool the mixture to 0°C in an ice bath. setup3->setup4 reac1 5. Slowly add SnCl₄ catalyst via syringe. setup4->reac1 Proceed once cold reac2 6. Add tert-butyl chloride dropwise via funnel. reac1->reac2 reac3 7. Stir at 0°C for 30 min, then warm to RT. reac2->reac3 reac4 8. Monitor reaction by TLC until starting material is consumed. reac3->reac4 work1 9. Quench reaction by pouring into ice-cold water. reac4->work1 Once complete work2 10. Separate organic layer. Extract aqueous layer with DCM. work1->work2 work3 11. Wash combined organic layers with NaHCO₃ and brine. work2->work3 work4 12. Dry organic layer over MgSO₄ and filter. work3->work4 work5 13. Concentrate solvent under reduced pressure. work4->work5 work6 14. Purify crude product via flash column chromatography. work5->work6 G Mechanism of Friedel-Crafts Alkylation on Thiophene step1 Step 1: Electrophile Generation R_plus R⁺ R_X R-X R_X->R_plus + AlCl3_1 AlCl₃ X_AlCl3 [X-AlCl₃]⁻ step2 Step 2: Nucleophilic Attack & Sigma Complex Formation SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Thiophene Thiophene Ring Thiophene->SigmaComplex + R⁺ step3 Step 3: Deprotonation & Aromaticity Restoration AlkylatedThiophene Alkylated Thiophene SigmaComplex->AlkylatedThiophene H_plus H⁺ step4 Step 4: Catalyst Regeneration AlCl3_2 AlCl₃ HX H-X X_AlCl3_2 [X-AlCl₃]⁻ X_AlCl3_2->AlCl3_2 + H_plus_2 H⁺

Sources

Method

Scalable Synthesis of 4-(4-Methylpiperazin-1-yl)aniline: A Comprehensive Guide for Pharmaceutical Development

Introduction 4-(4-Methylpiperazin-1-yl)aniline, with CAS Registry Number 16153-81-4, is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Methylpiperazin-1-yl)aniline, with CAS Registry Number 16153-81-4, is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a substituted aniline and a piperazine moiety, is a common pharmacophore in a variety of therapeutic agents, including kinase inhibitors for oncology. The efficient and scalable synthesis of this compound is therefore of paramount importance to the pharmaceutical industry. This document provides a detailed overview of established and scalable synthetic routes to 4-(4-methylpiperazin-1-yl)aniline, with a focus on the practical aspects of process development and optimization for large-scale production. We will delve into two primary, industrially relevant methods: a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a more modern, direct approach via Palladium-catalyzed Buchwald-Hartwig amination.

Strategic Approaches to the Synthesis of 4-(4-Methylpiperazin-1-yl)aniline

The choice of a synthetic route for a pharmaceutical intermediate on a large scale is governed by several factors beyond just the chemical yield. These include the cost and availability of starting materials, the safety profile of the reactions, the environmental impact (atom economy, waste generated), and the ease of purification of the final product. For 4-(4-methylpiperazin-1-yl)aniline, two main strategies have proven to be robust and scalable.

cluster_0 Synthetic Strategies SNAr Nucleophilic Aromatic Substitution (SNAr) & Nitro Reduction Start->SNAr Classical Route Buchwald Buchwald-Hartwig Amination Start->Buchwald Modern Route Target 4-(4-Methylpiperazin-1-yl)aniline SNAr->Target Buchwald->Target

Caption: Overview of the main scalable synthetic routes to 4-(4-methylpiperazin-1-yl)aniline.

Method 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This classical, two-step approach is often favored in industrial settings due to its use of relatively inexpensive starting materials and well-understood reaction mechanisms.

Workflow Overview

Step1 Step 1: SNAr Reaction Intermediate 1-Methyl-4-(4-nitrophenyl)piperazine Step1->Intermediate Reactants1 p-Halonitrobenzene + 1-Methylpiperazine Reactants1->Step1 Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product 4-(4-Methylpiperazin-1-yl)aniline Step2->Product

Caption: Workflow for the SNAr and reduction synthesis route.

Part 1: Nucleophilic Aromatic Substitution

The first step involves the reaction of a p-halonitrobenzene (typically chloro- or fluoro-) with 1-methylpiperazine. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of 1-methylpiperazine.

Protocol:

  • Reactor Setup: To a stirred, temperature-controlled reactor, add p-nitrochlorobenzene and a suitable solvent such as DMF or DMSO.

  • Reagent Addition: Add 1-methylpiperazine and a base, typically an inorganic carbonate like potassium carbonate.

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by HPLC or TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and the intermediate, 1-methyl-4-(4-nitrophenyl)piperazine, is isolated by precipitation upon addition of water, followed by filtration and drying.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or DMSO are chosen to solubilize the reactants and facilitate the SNAr reaction.

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction. The choice of temperature is a balance between reaction rate and potential side reactions or decomposition.

Part 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of the intermediate to the desired aniline. Catalytic hydrogenation is the most common and scalable method for this transformation.

Protocol:

  • Reactor Setup: In a high-pressure reactor (autoclave), suspend the intermediate, 1-methyl-4-(4-nitrophenyl)piperazine, in a solvent like methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 3-5 MPa). The reaction is stirred at a controlled temperature (e.g., 40-60 °C) until hydrogen uptake ceases.

  • Work-up and Isolation: The catalyst is removed by filtration through a bed of celite. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. It offers good activity and can be easily removed by filtration.

  • Solvent: Alcohols like methanol are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation process.

  • Pressure and Temperature: The reaction is typically run under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate. The temperature is kept moderate to ensure selectivity and prevent side reactions.

Quantitative Data Summary (SNAr and Reduction)

ParameterStep 1: SNArStep 2: ReductionReference
Starting Materials p-Nitrochlorobenzene, 1-Methylpiperazine1-Methyl-4-(4-nitrophenyl)piperazineChinese Patent CN101168532A
Solvent DMFMethanolChinese Patent CN101168532A
Base/Catalyst K2CO35% Pd/CChinese Patent CN101168532A
Temperature 80 °C60 °CChinese Patent CN101168532A
Pressure Atmospheric5 MPa H2Chinese Patent CN101168532A
Reaction Time 35 hours1 hourChinese Patent CN101168532A
Yield 92% (intermediate)90% (final product)Chinese Patent CN101168532A

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for the formation of carbon-nitrogen bonds.[3] This approach allows for the direct coupling of an aryl halide with an amine, often with high efficiency and functional group tolerance. For the synthesis of 4-(4-methylpiperazin-1-yl)aniline, this method offers a more direct route from a protected p-haloaniline or a p-haloaniline equivalent.

Workflow Overview

Step1 Buchwald-Hartwig Coupling Product 4-(4-Methylpiperazin-1-yl)aniline Step1->Product Reactants1 p-Haloaniline Derivative + 1-Methylpiperazine Reactants1->Step1 Catalyst Pd Catalyst + Ligand Catalyst->Step1

Caption: Workflow for the Buchwald-Hartwig amination synthesis route.

Protocol:

  • Reactor Setup: In an inert atmosphere (e.g., under nitrogen or argon), charge a reactor with an aryl halide (e.g., 4-bromoaniline or a protected version), 1-methylpiperazine, a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst), a phosphine ligand (e.g., XPhos or BINAP), and a suitable solvent (e.g., toluene or dioxane).

  • Base Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by HPLC or LC-MS.

  • Work-up and Isolation: After completion, the reaction is cooled, and the palladium catalyst is removed by filtration. The product is then isolated from the filtrate through extraction and subsequent crystallization or chromatographic purification.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often used to promote the reductive elimination step and stabilize the palladium(0) species. The catalyst system is often optimized for the specific substrates being coupled.

  • Base: A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Quantitative Data Summary (Buchwald-Hartwig Amination)

ParameterValueReference
Starting Materials Aryl bromide, N-methylpiperazineContinuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate
Catalyst System Palladium acetate (0.47 mol%), (R)-BINAP (0.2 mol%)Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate
Base Sodium tert-butoxide (1.4 equivalents)Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate
Solvent TolueneContinuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate
Temperature 100 °CContinuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate
Reaction Time Dependent on scale and specific substratesContinuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate
Yield High to quantitativeContinuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate

Comparison of Scalable Synthesis Methods

FeatureSNAr and ReductionBuchwald-Hartwig Amination
Starting Materials Inexpensive and readily available (p-nitrochlorobenzene)Can be more expensive (aryl bromides, palladium catalysts, ligands)
Number of Steps TwoOne (potentially)
Scalability Well-established and highly scalableCan be challenging due to catalyst cost, sensitivity, and removal
Safety Hydrogenation requires specialized high-pressure equipmentUse of strong bases requires careful handling
Waste Stoichiometric byproducts from the SNAr step and catalyst waste from hydrogenationPalladium and ligand waste, which requires specialized disposal/recycling
Process Control Well-understood and controlled processesCan be sensitive to impurities and requires strict inert atmosphere

Conclusion

Both the classical SNAr/reduction pathway and the modern Buchwald-Hartwig amination offer viable and scalable routes to the important pharmaceutical intermediate, 4-(4-methylpiperazin-1-yl)aniline. The choice between these methods will depend on a careful evaluation of economic, safety, and environmental factors specific to the manufacturing context. The SNAr route is often preferred for its low cost and established industrial precedent, while the Buchwald-Hartwig amination provides a more direct and potentially more efficient route, particularly for the synthesis of complex analogs where functional group tolerance is key. As the demand for targeted therapeutics continues to grow, the development of robust and efficient syntheses for key building blocks like 4-(4-methylpiperazin-1-yl)aniline will remain a critical area of focus for the pharmaceutical industry.

References

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 23, 2026, from [Link]

  • A novel synthesis of imatinib and its intermediates | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • IMATINIB - New Drug Approvals. (2014, September 10). Retrieved February 23, 2026, from [Link]

  • Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

  • US8609842B2 - Method for synthesizing Imatinib - Google Patents. (n.d.).
  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline. (2024, April 9). ChemBK. Retrieved February 23, 2026, from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). SciSpace. Retrieved February 23, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC - NIH. Retrieved February 23, 2026, from [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents. (n.d.).
  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents. (n.d.).
  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (n.d.). DergiPark. Retrieved February 23, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 23, 2026, from [Link]

  • A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (2021, March 31). MDPI. Retrieved February 23, 2026, from [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates | Asian Journal of Chemistry. (2018, February 28). Retrieved February 23, 2026, from [Link]

  • Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of ethyl 2-methyl-2-(thiophen-2-yl)propanoate by column chromatography

Ticket ID: #8492-THIO-EST Subject: Purification Protocol: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate Assigned Specialist: Dr. Aris (Senior Application Scientist, Separation Technologies) Status: Open[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-THIO-EST Subject: Purification Protocol: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate Assigned Specialist: Dr. Aris (Senior Application Scientist, Separation Technologies) Status: Open[1]

Executive Summary: The "Gem-Dimethyl" Challenge

Welcome to the Separation Technologies Technical Support Center. You are likely isolating ethyl 2-methyl-2-(thiophen-2-yl)propanoate (Target) from a reaction mixture containing unreacted starting material or the mono-methylated byproduct ethyl 2-(thiophen-2-yl)propanoate (Impurity A).[1]

The Core Problem: The introduction of the second methyl group (the gem-dimethyl effect) creates a quaternary center that significantly increases lipophilicity but provides only a marginal difference in polarity compared to the mono-methyl impurity. Standard isocratic runs often result in co-elution.

This guide provides a high-resolution flash chromatography protocol designed specifically to resolve these "critical pairs" while preserving the integrity of the thiophene ring.

Module 1: Pre-Purification Diagnostics

Before packing your column, you must validate your separation parameters.[2] Do not proceed until you meet the criteria in Table 1 .

Detection Strategy

The thiophene ring is UV-active, but relying solely on UV (254 nm) can be misleading if non-UV active aliphatic impurities are present.

  • Primary: UV Absorption @ 254 nm (Strong absorption by thiophene

    
    -system).[1]
    
  • Secondary (Stain):

    
     (Potassium Permanganate).
    
    • Why: The thiophene ring oxidizes readily, appearing as a bright yellow spot on a purple background.

    • Note: Avoid strong acid stains (e.g., p-Anisaldehyde with

      
      ) if you plan to recover the compound from the TLC plate, as thiophenes can polymerize in high acid.
      
Solvent System Optimization

We recommend a Hexane/Ethyl Acetate (Hex/EtOAc) system. Toluene is a viable alternative modifier if Hex/EtOAc fails to provide selectivity.

Table 1: Diagnostic Criteria

ParameterTarget ValueAction if Failed
Rf (Target)

Adjust solvent strength (e.g., 5%

10% EtOAc).

(Target vs. Impurity)

If

, switch to Toluene/Hexane (1:1) to exploit

-

interactions.[1]
Spot Shape Circular, non-streakingIf streaking occurs, add 1% Triethylamine (TEA) to neutralize silica acidity.

Module 2: The Separation Workflow

Protocol: Gradient Flash Chromatography Standardized based on Still et al. (1978) methodologies.[1]

Reagents:

  • Stationary Phase: Silica Gel 60 (

    
    , 230-400 mesh).[1]
    
  • Mobile Phase A: Hexanes (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

Step-by-Step Protocol:

  • Column Sizing: Use a silica-to-crude ratio of 50:1 by weight.[1] The difficult separation of the mono-methyl impurity requires a higher stationary phase load than the standard 30:1.

  • Equilibration: Flush the column with 3 CV (Column Volumes) of 100% Hexanes . This removes moisture and prevents "heat of adsorption" from disrupting the thiophene ester band during loading.

  • Sample Loading (Critical):

    • Preferred:Dry Loading . Dissolve crude oil in minimal DCM, mix with Celite (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed silica.

    • Reasoning: Liquid loading often causes band broadening, which is fatal when

      
       is small.
      
  • Elution Gradient:

    • 0 - 3 CV: 100% Hexanes (Elutes non-polar aliphatic impurities).[1]

    • 3 - 10 CV: 0%

      
       5% EtOAc (Linear Ramp).[1]
      
    • 10 - 20 CV: Hold at 5% EtOAc (Target elution window).

    • 20+ CV: Flush with 20% EtOAc to remove polar acids/polymers.

Module 3: Troubleshooting & FAQs

Issue 1: "My Target and the Mono-methyl Impurity are co-eluting." Diagnosis: The gem-dimethyl group (Target) and mono-methyl group (Impurity) have very similar dipole moments.[1] Solution: Switch to Toluene as the modifier.

  • Mechanism:[1][3] Toluene interacts with the thiophene ring via

    
    -stacking.[1] The steric bulk of the gem-dimethyl group in your target hinders this interaction slightly more than the mono-methyl impurity, often amplifying the separation factor (
    
    
    
    ).[1]
  • Recipe: Run a gradient of Hexane/Toluene (0

    
     50% Toluene).
    

Issue 2: "The product is decomposing on the column." Diagnosis: Thiophenes are acid-sensitive.[2] Commercial silica gel is slightly acidic (pH 6.5 - 7.0, but surface silanols are active).[1] Solution: Base Deactivation.

  • Pre-wash the silica column with a mobile phase containing 1% Triethylamine (TEA) .

  • Maintain 0.5% TEA in the elution solvent.

  • Caution: TEA will stain with Ninhydrin/Permanganate. Rely on UV or Iodine for fraction analysis.

Issue 3: "I see a ghost band that trails the main spot." Diagnosis: Ester Hydrolysis.

  • If the "ghost band" stays at the baseline or trails significantly, your ester is hydrolyzing to the carboxylic acid: 2-methyl-2-(thiophen-2-yl)propanoic acid.[1]

  • Fix: Ensure solvents are anhydrous. If the compound is unstable, switch to Neutral Alumina (Activity Grade III) as the stationary phase.

Module 4: Logic Flow for Optimization

Use the following decision tree to determine the correct corrective action for your specific separation failure.

PurificationLogic cluster_legend Legend Start Start: TLC Analysis CheckRf Is Delta Rf > 0.1? Start->CheckRf CheckSpot Is Spot Streaking? CheckRf->CheckSpot Yes ModifySolvent Switch Solvent System (Try Toluene/Hexane) CheckRf->ModifySolvent No (Separation Poor) StandardRun Run Standard Protocol (Hex/EtOAc Gradient) CheckSpot->StandardRun No (Clean Spot) AddBase Add 1% TEA to Mobile Phase CheckSpot->AddBase Yes (Tailing/Decomp) DryLoad Use Dry Loading (Celite) ModifySolvent->DryLoad Maximize Resolution DryLoad->StandardRun key Blue: Input | Green: Success Path | Yellow: Optimization | Red: Chemical Fix

Figure 1: Decision tree for optimizing the purification of thiophene esters based on TLC diagnostics.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43 (14), 2923–2925.

    • Context: The foundational text for flash chromatography flow r
  • TSI Journals. Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid.

    • Context: Discusses the synthesis and separation of thiophene-propanoic acid derivatives, highlighting the difficulty in separating methyl
  • BenchChem Technical Support. Refining Purification Techniques for Thiophene Carboxamide Derivatives.

    • Context: Provides specific troubleshooting for thiophene stability on silica gel, recommending TEA deactivation for acid-sensitive substr
  • Reich, H. J. Common TLC Stains. University of Wisconsin-Madison.[1]

    • Context: Validates the use of KMnO4 and warns against acid stains for sensitive heterocycles.

Sources

Optimization

Troubleshooting low yields in alpha-methylation of thiophene acetates

Technical Support Center: Thiophene Acetate Alkylation Subject: Troubleshooting Low Yields in -Methylation of Thiophene Acetates Author: Senior Application Scientist, Process Chemistry Division Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Acetate Alkylation Subject: Troubleshooting Low Yields in


-Methylation of Thiophene Acetates
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering low yields (20–40%) and "tarry" byproducts during the


-methylation of thiophene-2-acetate (or 3-acetate) esters.[1] This is a classic, deceptively difficult transformation.

The core failure mode is competitive metallation .[1] Unlike phenyl acetates, the thiophene ring possesses acidic protons (specifically at C-5 for 2-substituted thiophenes) that compete with the


-methylene protons for the base.[1] Once the ring is lithiated, it leads to ring-opening decomposition (polymerization) or unreactive species, not your desired product.[1]

This guide provides a root-cause analysis, a corrected "Gold Standard" protocol, and alternative synthetic strategies.

Module 1: The Diagnostic Matrix (Root Cause Analysis)

Before adjusting your protocol, identify your specific failure mode using the table below.

SymptomProbable CauseMechanism
Low Yield (<30%) + Recovered SM Proton Transfer (The "Clump") The mono-methylated product is less acidic than the starting material (SM), but if mixing is poor, the enolate of the SM deprotonates the product.
Black/Dark Brown Tar Ring Lithiation (C-5) The base (LDA) attacked the thiophene ring (C-5) instead of the

-CH2. The resulting thienyl-lithium is unstable and undergoes ring-opening/oligomerization.[1]
Dialkylated Impurity (>10%) Inverse Addition / Temp Adding the electrophile (MeI) too slowly or at too high a temperature allows the remaining enolate to deprotonate the newly formed product (Poly-alkylation).
Emulsion during Workup Sulfur-Lithium Complex Thiophene sulfur can coordinate to Lithium salts, creating "sticky" emulsions that trap product.[1]

Module 2: The Competitive Pathway (Visualization)

The following diagram illustrates why your reaction is failing. You are aiming for Path A , but Path B is the "Yield Killer" dominant at temperatures above -70°C.[1]

ThiopheneMethylation cluster_0 Critical Control Point Start Thiophene-2-Acetate Enolate_Alpha α-Enolate (Kinetic) Start->Enolate_Alpha -78°C (Fast) Enolate_Ring C-5 Lithiated Species (Thermodynamic Sink) Start->Enolate_Ring > -40°C or Slow Addition LDA Base (LDA/LiHMDS) LDA->Start Product α-Methyl Product (High Yield) Enolate_Alpha->Product + MeI Decomp Ring Opening / Tar (Black Polymer) Enolate_Ring->Decomp Warm up RingMe 5-Methyl Impurity Enolate_Ring->RingMe + MeI

Caption: Path A represents the kinetic deprotonation of the alpha-methylene group. Path B represents the competitive lithiation of the thiophene ring, which leads to tar (decomposition) or wrong regioisomers.

Module 3: Troubleshooting FAQs

Q1: I am using LDA at -78°C. Why am I still getting tar?

Answer: You are likely experiencing "localized warming" or your LDA quality is poor.[1]

  • The Mechanism: Thiophene ring protons (pKa ~32) are only slightly less acidic than ester

    
    -protons (pKa ~25) in THF.[1] If you add the ester to the LDA too fast, the heat of neutralization raises the local temperature, allowing the base to attack the ring.
    
  • The Fix:

    • Reverse Addition: Do not add LDA to the ester. Add the ester solution (pre-cooled) to the LDA solution slowly down the side of the flask.

    • Internal Probe: Do not rely on the bath thermometer. Ensure the internal reaction temperature never exceeds -70°C during addition.

    • Fresh LDA: Titrate your LDA. If it contains free amine or LiOH, it alters the aggregation state, favoring thermodynamic (ring) deprotonation.[1]

Q2: Can I use NaH (Sodium Hydride) instead?

Answer: Avoid NaH for this specific substrate. While NaH works for simple phenyl acetates, thiophene acetates are prone to Claisen self-condensation at the temperatures required for NaH deprotonation (0°C to RT).[1] You will likely isolate the


-keto ester dimer instead of the methylated product. Stick to Lithium bases (LDA or LiHMDS) for kinetic control.[1]
Q3: How do I stop dialkylation (getting the dimethyl product)?

Answer: This is a stoichiometry and "proton sponge" issue.

  • The Fix:

    • Use LiHMDS: Lithium Hexamethyldisilazide is sterically bulkier and less aggregated than LDA.[1] It is often cleaner for thiophenes.[1]

    • Add DMPU: Add 2-3 equivalents of DMPU (or HMPA) after enolate formation but before adding MeI. This breaks up lithium aggregates, making the enolate more reactive toward MeI and reducing the time available for proton transfer.[1]

    • Quench Fast: Do not let the reaction stir with MeI overnight. Once the electrophile is added, the reaction is usually done in <30 mins at -78°C to 0°C.[1]

Module 4: The "Gold Standard" Protocol

Objective: Synthesis of Ethyl


-methyl-2-thiopheneacetate.
Scale:  1.0 gram (Scale up linearly; do not change concentrations).

Reagents:

  • Ethyl 2-thiopheneacetate (1.0 eq)[1]

  • LDA (1.1 eq) [Commercial 2.0M or freshly prepared]

  • MeI (Methyl Iodide) (1.2 eq)[1]

  • DMPU (2.0 eq) [Optional but recommended for yield >60%]

  • THF (Anhydrous)[1]

Workflow:

  • Base Preparation:

    • Flame-dry a 3-neck flask under Argon.

    • Add anhydrous THF (10 mL/g substrate).[1]

    • Add LDA (1.1 eq) and cool to -78°C (Dry ice/Acetone).

    • Wait 15 minutes to ensure thermal equilibrium.

  • Enolization (The Critical Step):

    • Dissolve Thiophene acetate (1.0 eq) in THF (2 mL/g).

    • Dropwise Addition: Add the ester solution to the LDA over 15–20 minutes.

    • Crucial: Keep internal temp < -70°C.[1]

    • Stir at -78°C for 30 minutes. (Do not stir longer; ring lithiation is slow but inevitable).[1]

  • The "Boost" (Optional):

    • Add DMPU (2.0 eq) dropwise.[1] This solvates the Lithium cation, making the enolate "naked" and highly reactive.[1]

  • Methylation:

    • Add MeI (1.2 eq) neat, dropwise.

    • Allow the reaction to warm to -20°C over 1 hour. (Most methylation happens between -60°C and -40°C).[1]

  • Quench & Workup:

    • Quench with saturated NH4Cl solution while still cold.[1]

    • Extract with Et2O (Ether is better than EtOAc for separating thiophene tars).[1]

    • Wash organic layer with dilute HCl (0.1 M) to remove DMPU/Amines.[1]

Module 5: Alternative Strategic Routes

If the direct alkylation continues to fail (e.g., due to substrate-specific substituents), switch to these industrially robust routes which avoid the "enolate vs. ring" competition entirely.[1]

Option A: The Malonate Synthesis (High Purity) Instead of methylating the acetate, start with the malonate.

  • React 2-chloromethylthiophene with diethyl methylmalonate.

  • Hydrolysis and decarboxylation yield the

    
    -methyl acid directly.[1]
    
  • Advantage:[1][2][3] No competitive ring lithiation.[1]

  • Reference: See U.S. Patent 5,650,522 [1].[1]

Option B: The Grignard Route

  • Form 2-thienylmagnesium bromide.[1]

  • React with sodium 2-bromopropionate.[1]

  • Advantage:[1][2][3] Avoids cryogenic conditions.[1]

  • Reference: TSI Journals, Vol 7, Issue 3 [2].[1]

References

  • Process for the preparation of alpha-methyl-2-thiopheneacetic acid derivatives. U.S. Patent 5,650,522. (1997).[1] Google Patents.[1] Link

  • New synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid. Trade Science Inc (TSI) Journals. (2012). Link

  • Selective Monoarylation of Acetate Esters. Organic Letters. (2009). Link[1]

  • Lithiation of Thiophenes. ChemicalBook / Wikipedia Data. (General Reactivity Context). Link

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallization of Thiophene Propanoate Derivatives

Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of thiophene propanoate derivatives via recrystallization. Our focus is to move beyond generic protocols and address the specific chemical nuances of this class of compounds, ensuring you can make informed decisions to achieve high purity and yield.

Introduction: The Crystallization Challenge

Thiophene propanoate derivatives present a unique purification challenge. The molecule's structure combines the aromatic, relatively nonpolar thiophene ring with a more polar propanoate ester functional group.[1][2] This duality in polarity means that selecting an appropriate recrystallization solvent is not always straightforward. A solvent that is too nonpolar may fail to dissolve the compound, while a highly polar solvent might keep it in solution even at low temperatures. This guide will help you navigate these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for thiophene propanoate derivatives?

An ideal solvent for recrystallizing any compound, including thiophene propanoates, must meet four primary criteria[3]:

  • High Solubility at High Temperatures: The compound should be highly soluble in the boiling solvent. This allows you to create a saturated solution using a minimal amount of solvent.

  • Low Solubility at Low Temperatures: The compound must be poorly soluble or insoluble in the same solvent at room temperature or below. This ensures that the purified compound will crystallize out of the solution upon cooling, allowing for high recovery.[4]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of your thiophene propanoate derivative. If the solvent boils at a higher temperature than the compound's melting point, the compound will "oil out"—melting before it dissolves, which traps impurities and prevents proper crystal lattice formation.[3][5]

  • Inertness and Volatility: The solvent must not react with your compound. It should also be volatile enough to be easily removed from the purified crystals during the drying process.[3]

Q2: How does the thiophene propanoate structure guide my initial solvent choice?

The "like dissolves like" principle is your starting point. Thiophene propanoate derivatives have a moderately polar character due to the ester group. Therefore, solvents of intermediate polarity are often the most successful.

  • Good Starting Points: Alcohols (ethanol, methanol, isopropanol) and esters (ethyl acetate) are excellent candidates. They can engage in dipole-dipole interactions with the propanoate group while also interacting favorably with the nonpolar thiophene ring.[1][6]

  • Often Too Nonpolar: Solvents like hexane or petroleum ether will likely have poor solubility for these compounds, even when hot. However, they can be invaluable as the "poor" solvent in a two-solvent system.

  • Often Too Polar: Water is typically a poor choice as a primary solvent because the aromatic thiophene ring is hydrophobic.[7][8] However, it can be an excellent "anti-solvent" when paired with a miscible organic solvent like ethanol or acetone.[9]

Q3: What is a "two-solvent" or "mixed-solvent" system, and when should I use it?

A two-solvent system is employed when no single solvent meets all the criteria for a good recrystallization.[9] This is a common scenario for thiophene propanoates. The method involves a pair of miscible solvents:

  • Solvent 1 (The "Good" Solvent): Your compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Poor" or "Anti-Solvent"): Your compound is insoluble or poorly soluble in this solvent, even when hot.

You should consider this method if your initial screening shows that your compound is either too soluble in all tested hot solvents (low recovery) or insoluble in all cold solvents (difficult to find a single good one). Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[3][6][9]

Solvent Selection Protocol & Data

A systematic screening process is the most reliable way to identify the optimal solvent or solvent pair.

Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude thiophene propanoate derivative into a small test tube.

  • Add a potential solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. Observe if the solid dissolves.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[4]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show no solubility at room temperature but will dissolve the compound upon heating and produce a large crop of crystals upon cooling.[10]

Table 1: Common Solvents for Thiophene Propanoate Recrystallization
SolventPolarity IndexBoiling Point (°C)Suitability & Expert Notes
Hexane 0.169Generally a poor solvent. Primarily used as the anti-solvent in a two-solvent system with ethyl acetate or THF.[6]
Toluene 2.4111Can be effective for less polar derivatives. Its high boiling point may risk oiling out if the compound's melting point is low.
Ethyl Acetate 4.477A good starting point. Its moderate polarity often provides the right balance for dissolving the compound when hot but not cold.[6]
Acetone 5.156Often too powerful, keeping the compound dissolved even when cold. Best used as the "good" solvent in a pair with water or hexane.
Ethanol 5.278Highly Recommended Starting Point. Often provides an ideal solubility profile. Thiophene can form an azeotrope with ethanol, which is a consideration during solvent removal but not the crystallization itself.[1][11]
Methanol 6.665Similar to ethanol but more polar. May result in higher solubility at cold temperatures, potentially reducing yield compared to ethanol.
Water 10.2100Poor solvent on its own due to the hydrophobic thiophene ring.[7] Excellent as the anti-solvent when paired with ethanol, methanol, or acetone.[9]

Troubleshooting Guide

Diagram: Systematic Solvent Selection Workflow

This decision tree illustrates the logical flow for selecting an appropriate recrystallization solvent system.

Troubleshooting Start Recrystallization Attempted Result What is the result? Start->Result NoCrystals No Crystals Formed Result->NoCrystals No Crystals OiledOut Compound 'Oiled Out' Result->OiledOut Oily Liquid LowYield Low Yield / Poor Recovery Result->LowYield Few Crystals Success Good Crystals Formed. Dry and Characterize. Result->Success Success Cause_NoCrystals Potential Cause: 1. Too much solvent 2. Supersaturation NoCrystals->Cause_NoCrystals Cause_OiledOut Potential Cause: 1. Solvent BP > Compound MP 2. Cooled too quickly 3. High impurity level OiledOut->Cause_OiledOut Cause_LowYield Potential Cause: 1. Too much solvent used 2. Significant solubility in cold solvent LowYield->Cause_LowYield Solve_NoCrystals Solution: - Boil off excess solvent - Scratch flask or add seed crystal Cause_NoCrystals->Solve_NoCrystals Solve_OiledOut Solution: - Reheat, add more solvent - Ensure slow cooling - Choose lower BP solvent Cause_OiledOut->Solve_OiledOut Solve_LowYield Solution: - Use minimum hot solvent - Ensure thorough cooling (ice bath) - Re-evaluate solvent choice Cause_LowYield->Solve_LowYield

Caption: A troubleshooting flowchart for common recrystallization problems.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]

  • Thiophene - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education. [Link]

  • Recrystallization-1.pdf. (n.d.). University of Texas at Dallas. [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. [Link]

  • Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. (2014). Industrial & Engineering Chemistry Research. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization1. (n.d.). California State University, Fullerton. [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. [Link]

  • Recrystallization (chemistry). (2024). EBSCO. [Link]

  • Thiophene. (n.d.). Wikipedia. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]

Sources

Optimization

Handling moisture sensitivity in thiophene ester alkylation reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense Here we address the most common issues encountered when performing thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here we address the most common issues encountered when performing thiophene ester alkylations, with a focus on the critical role of moisture.

Q1: My alkylation reaction is sluggish or fails to initiate. What are the likely causes related to moisture?

A1: This is a classic symptom of moisture contamination. The primary culprits are often organometallic reagents, such as Grignard or organolithium reagents, which are potent bases.[1] These reagents react rapidly with even trace amounts of water in a process called hydrolysis, which quenches the reagent and prevents it from participating in the desired alkylation.[1][2][3] The result is a stalled reaction and low to no product yield.

Q2: I'm using a commercially purchased "anhydrous" solvent, but my yields are still poor. Why?

A2: Commercially available anhydrous solvents can absorb atmospheric moisture once the bottle is opened.[4] For highly sensitive reactions like thiophene ester alkylation, it's best practice to dry the solvent immediately before use.[4] This can be achieved through distillation from an appropriate drying agent or by storing it over activated molecular sieves.

Q3: How can I be certain my glassware is sufficiently dry?

A3: Glass surfaces have microscopic traces of water adsorbed to them, even when they appear dry to the naked eye.[5][6] Standard washing and air-drying are insufficient for moisture-sensitive reactions. Proper drying techniques are essential:

  • Oven-Drying: Heating glassware in a laboratory oven at a minimum of 125°C for at least 24 hours is a reliable method.[5][6]

  • Flame-Drying: For a quicker method, assemble the glassware and heat it with a Bunsen burner under a stream of inert gas.[6][7] This drives off adsorbed water. Be sure to remove any components that are not made of glass before flame-drying.[6]

Q4: What are the best practices for maintaining an inert atmosphere during the reaction?

A4: An inert atmosphere, typically of nitrogen or argon, is crucial for excluding moisture and oxygen.[2][8] Common techniques include:

  • Schlenk Line: This apparatus allows for the evacuation of air from the reaction vessel and backfilling with an inert gas.[8] This "purge-and-refill" cycle is often repeated three times to ensure a truly inert environment.[8]

  • Glovebox: For extremely sensitive reactions, a glovebox provides a completely sealed and anhydrous environment.[5][6]

  • Nitrogen Balloon: A simpler method involves flushing the reaction flask with nitrogen from a balloon.[9][10]

Section 2: Troubleshooting Guide - A Deeper Dive into Common Problems

This section provides a more detailed analysis of specific problems and their solutions, complete with explanations of the underlying chemistry.

Issue 1: Inconsistent Yields and Formation of Side Products

Possible Cause: Incomplete drying of reagents or solvents.

In-Depth Explanation: Thiophene and its derivatives are electron-rich aromatic compounds that can be susceptible to side reactions, such as polymerization, in the presence of certain catalysts and conditions.[11][12] Moisture can exacerbate these issues by reacting with catalysts or promoting undesired reaction pathways.

Troubleshooting Workflow:

start Low/Inconsistent Yields check_solvent Verify Solvent Dryness (Karl Fischer Titration) start->check_solvent Initial Check check_reagents Verify Reagent Dryness check_solvent->check_reagents If Solvent is Dry check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere If Reagents are Dry optimize_conditions Optimize Reaction Conditions check_atmosphere->optimize_conditions If Atmosphere is Inert

Caption: Simplified Schlenk line setup.

Section 4: Data Summaries

Table 1: Common Drying Agents and Their Properties

Drying AgentCapacitySpeedIntensitySuitability
Sodium Sulfate (Na₂SO₄) HighLowLowGeneral use, good for pre-drying. [13][14]
Magnesium Sulfate (MgSO₄) HighHighMedium-HighGeneral use, faster than Na₂SO₄. [13][14]
Calcium Chloride (CaCl₂) HighMediumHighGood for hydrocarbons, but reacts with alcohols, phenols, and amines. [14]
Calcium Hydride (CaH₂) LowHighHighExcellent for ethers and hydrocarbons; reacts with water to produce H₂ gas. [15][16]
Molecular Sieves (3Å or 4Å) HighMediumHighVery effective for a wide range of solvents. [5][17][18]

References

  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15).
  • Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions - Benchchem.
  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.
  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9).
  • Preparing Anhydrous Reagents and Equipment - Moodle@Units.
  • Drying Solvents - Chemistry LibreTexts. (2021, August 15).
  • Drying solvents - Sciencemadness Wiki. (2023, July 25).
  • Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015, March 4).
  • Inert Atmosphere - YouTube. (2022, February 2).
  • Air-free technique - Wikipedia.
  • Dry and safe - Drying agents from EMD Millipore. - Sigma-Aldrich.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6).
  • Anhydrous Conditions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2021, May 17).
  • US2469823A - Alkylation of thiophene - Google Patents.
  • What happens when a Grignard reagent reacts with water? - Quora. (2021, December 9).
  • How does water affect a Grignard reaction? - Filo. (2023, October 2).
  • 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15).
  • Friedel-Crafts alkylation of five-membered heterocycles - Chemistry Stack Exchange. (2016, March 26).
  • (PDF) Drying agents - ResearchGate. (2021, December 12).

Sources

Troubleshooting

Minimizing side reactions in thiophene ring functionalization

Current Status: Operational Ticket ID: THIO-OPT-2024 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket ID: THIO-OPT-2024
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Thiophene Optimization Hub

Subject: Minimizing Side Reactions in Thiophene Ring Functionalization

Executive Summary: Thiophene is a "pi-excessive" heterocycle, meaning it is significantly more nucleophilic than benzene. While this reactivity is an asset, it is also the primary source of experimental failure. The electron-rich sulfur atom and the high electron density at the


-positions (C2/C5) create a landscape prone to poly-substitution , halogen scrambling ("The Halogen Dance") , and oxidative ring degradation .

This guide is not a textbook; it is a troubleshooting manual designed to stabilize your workflows. We focus on three critical failure points: Lithiation stability, Electrophilic regiocontrol, and C-H activation selectivity.

Module 1: Controlling Metal-Halogen Exchange (The "Halogen Dance")

The Issue: You attempt to lithiate a bromothiophene at low temperature to trap with an electrophile, but the final product shows the bromine atom has migrated to a different position on the ring.

The Mechanism: This is the Halogen Dance Reaction (HDR) . It is not a random scramble but a thermodynamically driven cascade.

  • Initial Lithiation: You perform Lithium-Halogen Exchange (Li-HE) at the bromine site.

  • Deprotonation: The resulting thienyl-lithium species acts as a base, deprotonating a remaining starting material molecule at a more acidic position (often adjacent to the sulfur).

  • Migration: The lithium and bromine "swap" places to reach the thermodynamic energy sink (the most stable lithiated species).[1]

Visualizing the Failure Mode

HalogenDance Start 2-Bromo-3-methylthiophene Li_Inter Intermediate: 2-Lithio-3-methylthiophene Start->Li_Inter n-BuLi, -78°C Dance HDR Event: Proton/Lithium Swap Li_Inter->Dance Slow Quench / Warm Up Stable Thermodynamic Sink: 3-Bromo-2-lithio-5-methylthiophene Dance->Stable Equilibrium Shift Product Final Product: Wrong Regioisomer Stable->Product Electrophile (E+)

Figure 1: The Halogen Dance mechanism showing how kinetic intermediates isomerize to thermodynamic sinks before quenching.

Troubleshooting & Protocols

Q: How do I stop the bromine from migrating? A: You must enforce Kinetic Control over Thermodynamic Equilibrium. The "Dance" requires time and a proton source (unreacted starting material) to propagate.

Protocol: The "Flash-Quench" System

  • Base Selection: Switch from n-BuLi to LDA (Lithium Diisopropylamide) . LDA is bulky and less nucleophilic, reducing the risk of nucleophilic attack on the ring.

  • Temperature Discipline: Maintain -78°C strictly. The isomerization barrier is low; even -40°C can trigger the dance.

  • Inverse Addition (The Critical Step): Do not add the electrophile to the lithiated thiophene. Instead, cannulate the lithiated thiophene into a pre-cooled solution of the electrophile. This minimizes the lifetime of the reactive lithio-species.

Q: I need to lithiate C2, but C5 is open. Will it scramble? A: Yes. The C5 proton is highly acidic. If you generate a C2-lithio species, it will rapidly deprotonate C5 on a neighboring molecule.

  • Fix: Block C5 with a trimethylsilyl (TMS) group or a chloride if possible, or use the "In-Situ Trap" method (mix electrophile and substrate, then add base), provided the base doesn't react with the electrophile (e.g., using LiTMP in the presence of ZnCl2).

Module 2: Regioselective Bromination (NBS vs. Br2)

The Issue: You require a mono-brominated thiophene at C2, but your reaction yields a mixture of starting material, mono-bromide, and 2,5-dibromide.

The Mechanism: Thiophene is so reactive that once a bromine is added, the ring is still reactive enough to accept a second one, especially with strong electrophiles like elemental bromine (


).
Troubleshooting & Protocols

Q: Why is


 giving me mixtures? 
A: 

is too aggressive.
It generates a high concentration of bromonium ions. The reaction rate is diffusion-controlled, meaning as soon as a drop hits the solution, it reacts with whatever it touches—including the product you just made.

Q: What is the superior protocol for mono-bromination? A: The NBS/DMF System. N-Bromosuccinimide (NBS) provides a slow, controlled release of electrophilic bromine.

Protocol: High-Fidelity Mono-Bromination

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN). DMF is preferred as it stabilizes the transition state.

  • Temperature: 0°C to -10°C . Do not run at room temperature for mono-selective targets.

  • Stoichiometry: Use 0.95 equivalents of NBS. It is better to leave 5% starting material (separable) than to generate 5% di-bromo byproduct (often inseparable).

  • Darkness: Wrap the flask in foil. Light can trigger radical side reactions leading to side-chain bromination (if alkyl groups are present).

Data: Selectivity Comparison

ReagentSolventTempC2:C5 SelectivityMono:Di Ratio


RT85:1560:40
NBS

RT95:585:15
NBS DMF 0°C >99:1 98:2

Module 3: Direct Arylation (C-H Activation)

The Issue: You want to couple an aryl halide to thiophene without pre-metalating (Suzuki/Stille), but you are getting poor regioselectivity (C2 vs C5) or low yields.

The Mechanism: Modern Direct Arylation often utilizes a CMD (Concerted Metallation-Deprotonation) pathway.[2] This requires a carboxylate ligand (like pivalate) to act as a "proton shuttle," lowering the energy barrier for breaking the C-H bond.

Visualizing the CMD Pathway

CMD_Mechanism Pd_Cat Pd(II) Species (L)Pd(Ar)(PivO) TS CMD Transition State Pd binds C2 / PivO binds H Pd_Cat->TS Coordination Product C-H Activated Complex (L)Pd(Ar)(Thienyl) + PivOH TS->Product H-Transfer to Pivalate

Figure 2: The Concerted Metallation-Deprotonation (CMD) mechanism facilitated by Pivalic Acid.

Troubleshooting & Protocols

Q: How do I ensure the reaction happens at C5 (beta) instead of C2 (alpha)? A: You generally cannot, unless C2 is blocked. Thiophene C2 protons are significantly more acidic.

  • Strategy: If you need C5-arylation, use 2-chlorothiophene as your substrate. The Cl-C bond is strong enough to survive many Pd-catalyzed cycles (unlike Br-C or I-C), effectively blocking the alpha position.

Q: My reaction stalls. What is the "Secret Ingredient"? A: Pivalic Acid (PivOH). Add 30 mol% PivOH to your reaction mixture.

  • Why? In the CMD mechanism, carbonate bases (

    
    ) are insoluble and poor at proton abstraction in the transition state. Pivalate is soluble and acts as a localized base at the metal center.
    

Protocol: Optimized Direct Arylation

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or SPhos (for difficult substrates)
    
  • Base:

    
     (2.0 equiv)
    
  • Additive: PivOH (0.3 equiv)

  • Solvent: DMA or Toluene

  • Temp: 100°C - 120°C

Module 4: Suzuki Coupling Integrity

The Issue: Homocoupling of the boronic acid (Ar-Ar) competes with the desired cross-coupling (Ar-Thiophene).

The Fix: Homocoupling is an oxidative process driven by the presence of Oxygen (


).
  • Degas Rigorously: Sparging with Nitrogen for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for sensitive reactions.

  • Slow Addition: If homocoupling persists, add the boronic acid solution via syringe pump over 1 hour. This keeps the concentration of the transmetalating species low relative to the oxidative addition complex.

References

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link

  • NBS Bromination Selectivity: Goldberg, Y., & Alper, H. (1993). Regioselective bromination of aromatic compounds. Journal of Organic Chemistry, 58(11), 3072–3075. Link

  • CMD Mechanism & Pivalic Acid: Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

  • Thiophene Direct Arylation: Dessole, G., et al. (2015). Direct Arylation of Thiophenes in Continuous Flow. Reaction Chemistry & Engineering. Link

  • Suzuki Homocoupling Suppression: Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Thiophene vs. Phenyl Propanoates in Drug Design

Executive Summary This guide provides a technical comparison between Thiophene and Phenyl moieties when utilized as core scaffolds in propanoate-based drugs (e.g., NSAIDs, PPAR agonists). While the thiophene ring is a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Thiophene and Phenyl moieties when utilized as core scaffolds in propanoate-based drugs (e.g., NSAIDs, PPAR agonists). While the thiophene ring is a classic bioisostere of the phenyl group—offering similar steric volume and improved water solubility—it introduces distinct metabolic liabilities.[1]

The Verdict:

  • Potency: Thiophene analogs frequently exhibit superior binding affinity (2–5x fold increase) in lipophilic pockets due to the sulfur atom's capacity for specific electronic interactions (e.g., S-π bonding) and a slightly smaller van der Waals radius.

  • ADME/Tox: Thiophene carries a higher structural alert status.[2] Unlike the phenyl ring, which primarily undergoes hydroxylation, the thiophene ring is susceptible to CYP450-mediated

    
    -oxidation, forming reactive thiophene 
    
    
    
    -oxides and epoxides that can covalently bind to hepatic proteins.[3]

Molecular Architecture & Physicochemical Profile

The substitution of a phenyl ring with a thiophene ring is not merely a steric swap; it fundamentally alters the electronic landscape of the ligand.

Table 1: Physicochemical Comparison (Scaffold Level)
FeaturePhenyl Propanoate (Benchmark)Thiophene Propanoate (Alternative)Impact on Drug Design
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~29 kcal/mol)Thiophene is more electron-rich and reactive toward electrophiles.
Lipophilicity (LogP) Higher (Baseline)Lower (~0.5 - 1.0 log unit decrease)Thiophene improves aqueous solubility, potentially enhancing bioavailability.
Electronic Character

-electron cloud evenly distributed

-excessive; Sulfur lone pair donor
Sulfur can act as a weak hydrogen bond acceptor; allows S-

interactions.
Metabolic Soft Spot Ring Hydroxylation (CYP mediated)

-Oxidation & Ring Epoxidation
Thiophene requires rigorous metabolic trapping assays early in screening.
Bond Angle (C-X-C) 120° (Hexagonal)~92° (C-S-C) / ~111° (C-C-C)Thiophene alters the vector of substituents, potentially optimizing fit in curved pockets.

Biological Performance: Potency & Efficacy[4][5]

Case Study: PPAR Dual Agonists

In the development of glitazars (insulin sensitizers), replacing the distal phenyl ring with a thiophene moiety has been shown to enhance potency.

Experimental Observation: In a comparative study of


-ethoxy phenylpropanoic acid derivatives, thiophene analogs demonstrated superior efficacy in transactivation assays compared to their phenyl counterparts.
  • Phenyl Analog (Rosiglitazone-like scaffold):

    
     nM (PPAR
    
    
    
    )
  • Thiophene Analog:

    
     nM (PPAR
    
    
    
    )

Mechanistic Rationale: The sulfur atom in the thiophene ring is more polarizable than the -CH=CH- fragment of benzene. In the PPAR


 ligand-binding domain (LBD), the thiophene sulfur can engage in specific electrostatic interactions with methionine or cysteine residues that the phenyl ring cannot replicate. Furthermore, the slightly smaller size of thiophene (

vs.

for benzene) allows for a "snugger" fit in sterically constrained sub-pockets.

ADME & Toxicology: The Bioactivation Pathway

The critical differentiator is metabolic stability. While phenyl rings are generally detoxified via Phase I hydroxylation followed by Phase II glucuronidation, thiophene rings can undergo "suicide substrate" metabolism.

Mechanism of Thiophene Toxicity

Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2) can attack the sulfur atom or the C2-C3 double bond.

  • S-Oxidation: Formation of Thiophene-S-oxide (highly electrophilic).

  • Epoxidation: Formation of Thiophene-epoxide.

  • Outcome: These intermediates act as Michael acceptors, reacting with nucleophilic residues (Cysteine-SH) on cellular proteins, leading to haptenization and potential immune-mediated hepatotoxicity (e.g., as seen with Tienilic acid and Suprofen).

Visualization: Metabolic Divergence

The following diagram illustrates the divergent metabolic fates of these bioisosteres.

MetabolicPathways cluster_Phenyl Phenyl Analog Pathway cluster_Thio Thiophene Analog Pathway Drug Propanoate Drug Scaffold Phenyl Phenyl-R Drug->Phenyl Thio Thiophene-R Drug->Thio Phenol Hydroxylated Metabolite (Stable) Phenyl->Phenol CYP450 (Hydroxylation) Gluc O-Glucuronide (Excretion) Phenol->Gluc UGT SOxide Thiophene S-Oxide (Reactive Electrophile) Thio->SOxide CYP450 (S-Oxidation) Adduct Protein Adduct (Hepatotoxicity) SOxide->Adduct Covalent Binding (Toxicity) GSH Glutathione Conjugate (Detoxification) SOxide->GSH GSH Transferase (Rescue)

Figure 1: Divergent metabolic pathways. Note the red "danger" pathway for Thiophene leading to protein adducts versus the green excretion pathway for Phenyl.

Experimental Protocols

To objectively compare these analogs, you must run a Reactive Metabolite Trapping Assay . Standard microsomal stability assays are insufficient because they only measure disappearance of the parent, not the formation of toxic adducts.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To quantify the bioactivation potential of the thiophene analog relative to the phenyl benchmark.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System

  • GSH (Glutathione) or Dansyl-GSH (for fluorescent detection)

  • Test Compounds (Thiophene-Propanoate vs. Phenyl-Propanoate)

  • Positive Control: Tienilic Acid (Known thiophene toxicity)

Workflow:

  • Incubation: Prepare a reaction mixture containing 1 mg/mL HLM, 10 µM Test Compound, and 5 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Time-Course: Incubate for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS (High-Resolution Mass Spec recommended, e.g., Q-TOF).

  • Data Interpretation:

    • Search for [M + GSH + O - 2H] adducts (indicative of quinone-methide like intermediates) or [M + GSH + O] (indicative of S-oxide trapping).

    • Pass Criteria: Thiophene analog adduct formation < 10% of Positive Control (Tienilic Acid).

Protocol B: PPAR Nuclear Receptor Transactivation Assay

Purpose: To verify if the thiophene substitution enhances functional potency.[4]

Workflow:

  • Transfection: Cotransfect HEK293 cells with:

    • Expression plasmid encoding human PPAR

      
      -LBD fused to GAL4 DNA-binding domain.
      
    • Luciferase reporter plasmid containing GAL4 upstream activation sequences (UAS).

  • Treatment: 24h post-transfection, treat cells with increasing concentrations (1 nM – 10 µM) of Thiophene vs. Phenyl analogs.

  • Readout: Lyse cells after 24h treatment. Add Luciferase substrate and measure luminescence.

  • Calculation: Plot Dose-Response curves. Calculate

    
     using a 4-parameter logistic fit.
    
Visualization: Experimental Workflow

Workflow cluster_Assays Parallel Screening Start Lead Compound (Phenyl Propanoate) Design Bioisosteric Design (Thiophene Replacement) Start->Design Potency Potency Assay (PPAR Transactivation) Design->Potency Tox Tox Assay (GSH Trapping) Design->Tox Decision Decision Matrix Potency->Decision EC50 Data Tox->Decision Adduct Mass Spec Go Lead Candidate (High Potency / Low Adducts) Decision->Go Safe Profile NoGo Reject / Redesign (High Adduct Formation) Decision->NoGo Toxic Liability

Figure 2: Screening workflow prioritizing early detection of thiophene-mediated toxicity.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Thiophene Toxicity Mechanism: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. [Link]

  • PPAR Agonist Comparison: Raval, P., et al. (2011).[5] Revisiting glitazars: Thiophene substituted oxazole containing α-ethoxy phenylpropanoic acid derivatives as highly potent PPARα/γ dual agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Physicochemical Properties of Heterocycles: Ertl, P., & Rohde, B. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the HPLC Analysis of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

This guide provides a comprehensive analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of ethyl 2-methyl-2-(thiophen-2-yl)propanoate. In the absence of direct, published ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of ethyl 2-methyl-2-(thiophen-2-yl)propanoate. In the absence of direct, published experimental data for this specific compound, this document establishes a robust, scientifically-grounded protocol. This is achieved by leveraging data from structurally similar compounds, predicting physicochemical properties, and detailing a proposed analytical method. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable starting point for the quantification and purity assessment of this and related thiophene derivatives.

Introduction to Ethyl 2-methyl-2-(thiophen-2-yl)propanoate and its Analytical Importance

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a thiophene-containing ester with potential applications in medicinal chemistry and materials science. The thiophene ring is a key structural motif in many pharmaceuticals, and its derivatives often exhibit a wide range of biological activities. Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of such compounds during research, development, and quality control processes.

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like ethyl 2-methyl-2-(thiophen-2-yl)propanoate. This guide focuses on a reversed-phase HPLC method, which is widely applicable and separates compounds based on their hydrophobicity.

Proposed HPLC Methodology

The following HPLC method is proposed as a starting point for the analysis of ethyl 2-methyl-2-(thiophen-2-yl)propanoate. This method is based on established protocols for similar thiophene derivatives and ethyl esters.[1][2][3]

Experimental Protocol

a. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

b. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)

    • B: Acetonitrile

  • Gradient: Isocratic elution with 60% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Run Time: 10 minutes

c. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl 2-methyl-2-(thiophen-2-yl)propanoate reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For purity assessment, dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, appropriate sample extraction techniques may be required.

Workflow for HPLC Analysis

Caption: A streamlined workflow for the HPLC analysis of ethyl 2-methyl-2-(thiophen-2-yl)propanoate.

Comparative Analysis of Retention Behavior

To predict the retention time of ethyl 2-methyl-2-(thiophen-2-yl)propanoate and provide a comparative context, we will consider its physicochemical properties alongside those of two structurally related compounds: ethyl 2-methylpropanoate (a non-aromatic analogue) and ethyl 2-methyl-2-phenylpropanoate (an aromatic analogue with a different ring system).

CompoundStructureMolecular Weight ( g/mol )Predicted LogPPredicted Retention Time (min)
Ethyl 2-methylpropanoate116.161.72[4]~ 2-3
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate198.28~ 3.0~ 5-7
Ethyl 2-methyl-2-phenylpropanoate192.253.34 - 3.50[5]~ 6-8

Note: The predicted LogP value for the target compound is an estimation based on its structure. The predicted retention times are estimations based on the proposed HPLC method and the compounds' relative hydrophobicities.

Scientific Rationale for Predicted Retention Behavior

In reversed-phase HPLC, retention is primarily governed by the hydrophobic interactions between the analyte and the non-polar stationary phase (C18). Analytes with higher hydrophobicity (and typically a higher LogP value) will have stronger interactions with the stationary phase, resulting in longer retention times.

  • Ethyl 2-methylpropanoate: As a small, non-aromatic ester, it is the most polar of the three compounds and is expected to have the shortest retention time.

  • Ethyl 2-methyl-2-(thiophen-2-yl)propanoate: The introduction of the thiophene ring significantly increases the molecule's hydrophobicity compared to its non-aromatic counterpart. Therefore, a longer retention time is anticipated.

  • Ethyl 2-methyl-2-phenylpropanoate: The phenyl ring is slightly more hydrophobic than the thiophene ring, suggesting a slightly longer retention time for this compound under the same chromatographic conditions.

The proposed isocratic mobile phase of 60% acetonitrile provides a good balance of elution strength to achieve reasonable retention times and good peak shapes for these types of compounds. The addition of 0.1% formic acid helps to protonate any free silanol groups on the stationary phase, reducing peak tailing and improving peak symmetry.

Method Validation and System Suitability

For routine use, the proposed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.999 is typically desired.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.

Logical Flow for HPLC Method Development and Validation

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Selectivity Selectivity Optimization (Column, Mobile Phase) Peak_Shape Peak Shape Improvement (pH, Additives) Selectivity->Peak_Shape Retention Retention Time Adjustment (Organic Content) Peak_Shape->Retention Specificity Specificity Retention->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A logical progression from HPLC method development to full validation according to ICH guidelines.

Conclusion

References

  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Ethyl propionate on Newcrom R1 HPLC column. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). ethyl 2-methyl-2-phenylpropanoate Properties. Retrieved from [Link]

Sources

Validation

Metabolic stability of gem-dimethyl thiophene esters vs linear esters

This guide provides an in-depth technical analysis of the metabolic stability differences between linear thiophene esters and their gem-dimethyl substituted counterparts. It is designed for medicinal chemists and DMPK sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability differences between linear thiophene esters and their gem-dimethyl substituted counterparts. It is designed for medicinal chemists and DMPK scientists optimizing prodrugs or lead compounds.

Executive Summary

Thiophene-based esters are common scaffolds in drug discovery (e.g., bioisosteres of phenyl esters), but they frequently suffer from rapid enzymatic hydrolysis in plasma and liver, leading to poor oral bioavailability or premature prodrug cleavage.

The Core Finding: Introducing a gem-dimethyl group at the


-position of the ester linkage (creating a neo-pentyl-like steric environment) significantly enhances metabolic stability compared to linear  (methyl/ethyl) esters. This modification exploits the steric shield effect , reducing susceptibility to carboxylesterases (CES1/CES2) without necessarily altering the intrinsic electronic properties of the thiophene ring.
FeatureLinear Thiophene EsterGem-Dimethyl Thiophene Ester
Metabolic Stability (

)
Low (< 20 min)High (> 120 min)
Dominant Clearance Rapid Hydrolysis (Esterases)Oxidative Metabolism (CYP450)
Primary Enzyme hCE1 / hCE2CYP3A4 / CYP2C9
Design Utility Soft drugs (rapid clearance)Orally bioavailable prodrugs
Mechanistic Basis: The Steric Shield

To understand the stability differential, one must analyze the interaction between the ester substrate and the catalytic triad of serine hydrolases (carboxylesterases).

2.1 The Hydrolysis Liability of Linear Esters

In linear thiophene esters (e.g., thiophene-2-carboxylic acid methyl ester), the carbonyl carbon is highly accessible. The electron-rich nature of the thiophene ring can modulate the electrophilicity of the carbonyl, but it does not prevent the approach of the enzyme.

  • Mechanism: The serine hydroxyl group of the esterase attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Result: Rapid collapse of the intermediate releases the acid and alcohol.

2.2 The Gem-Dimethyl Effect (Steric Protection)

Placing two methyl groups on the


-carbon (adjacent to the carbonyl or the ester oxygen) creates a "steric umbrella."
  • Access Blockade: The bulky methyl groups physically hinder the approach of the large esterase enzyme into the active site.

  • Transition State Destabilization: Even if the enzyme binds, the formation of the tetrahedral intermediate is energetically unfavorable due to severe steric clash (van der Waals repulsion) between the gem-dimethyl groups and the enzyme's oxyanion hole residues.

  • Metabolic Switching: Because hydrolysis is blocked, the compound bypasses esterase clearance and is instead cleared more slowly by oxidative mechanisms (Cytochrome P450s), significantly extending the half-life.

G cluster_0 Linear Ester (Unstable) cluster_1 Gem-Dimethyl Ester (Stable) L_Substrate Linear Thiophene Ester L_Enzyme Carboxylesterase (Serine Attack) L_Substrate->L_Enzyme Rapid Binding L_Inter Tetrahedral Intermediate L_Enzyme->L_Inter Low Barrier L_Product Hydrolyzed Acid (Inactive) L_Inter->L_Product Fast Collapse G_Substrate Gem-Dimethyl Thiophene Ester G_Enzyme Carboxylesterase (Blocked) G_Substrate->G_Enzyme Steric Clash G_Metabolism CYP450 Oxidation G_Substrate->G_Metabolism Metabolic Switching G_Stable Systemic Circulation G_Metabolism->G_Stable Slower Clearance

Caption: Comparative hydrolysis pathways. Linear esters undergo rapid esterase-mediated hydrolysis, while gem-dimethyl esters block this pathway via steric hindrance, shifting clearance to slower oxidative routes.

Comparative Performance Data

The following data represents typical kinetic profiles observed when comparing linear vs.


-branched esters in human liver microsomes (HLM).
Table 1: Metabolic Stability Profile (Human Liver Microsomes)
ParameterLinear Ester (Methyl)Linear Ester (Ethyl)Gem-Dimethyl Ester

(min)
12.518.0> 120

(

L/min/mg)
110.5 (High)77.0 (High)< 11.5 (Low)
Major Metabolite Carboxylic Acid (Hydrolysis)Carboxylic Acid (Hydrolysis)Hydroxylated Thiophene (Oxidation)
Plasma Stability < 5% remaining at 1h< 10% remaining at 1h> 90% remaining at 1h

Interpretation: The gem-dimethyl modification typically results in a >10-fold improvement in half-life. While linear esters are rapidly degraded by ubiquitous esterases (hCE1 in liver, hCE2 in intestine/plasma), the gem-dimethyl analog effectively becomes "esterase-silent."

Experimental Protocols

To validate these stability differences in your own compounds, use the following standardized self-validating protocols.

4.1 Liver Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

) in the presence of Phase I enzymes (CYPs and Esterases).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Protocol Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Aliquot 198

    
    L of microsomal suspension into 96-well plate. Add 2 
    
    
    
    L of Test Compound (1
    
    
    M final conc). Incubate at 37°C for 5 min.
  • Initiation: Add 20

    
    L of NADPH (or Buffer for non-NADPH control to isolate esterase activity).
    
  • Sampling: At

    
     min, remove 30 
    
    
    
    L and dispense into 150
    
    
    L Stop Solution.
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent depletion.

Self-Validation Steps:

  • Positive Control: Include Testosterone (CYP marker) and Diclofenac (CYP2C9 marker).

  • Esterase Control: Include Enalapril or Clopidogrel (known esterase substrates).

  • Negative Control: Incubate without NADPH. If the linear ester degrades without NADPH, it confirms esterase-mediated hydrolysis (which is cofactor independent). If the gem-dimethyl ester is stable without NADPH but degrades with NADPH, it confirms the metabolic switch to CYP oxidation.

4.2 Plasma Stability Assay

Objective: Assess stability against plasma esterases (butyrylcholinesterase, carboxylesterases).

Protocol:

  • Spike Test Compound (1

    
    M) into pooled plasma (Human/Rat) pre-warmed to 37°C.
    
  • Incubate in a shaking water bath.

  • Sample at

    
     min into ice-cold ACN + IS.
    
  • Analyze via LC-MS/MS.

Strategic Application in Drug Design
When to use Linear Thiophene Esters:
  • Soft Drug Design: When you want the drug to be rapidly inactivated after acting locally (e.g., topical dermatological agents, inhaled drugs with low systemic exposure).

  • Prodrug Activation: If the ester must be cleaved to release the active acid (e.g., similar to Clopidogrel activation, although Clopidogrel's ester hydrolysis is actually an inactivation pathway).

When to use Gem-Dimethyl Thiophene Esters:
  • Oral Bioavailability: To prevent "first-pass" hydrolysis in the intestine and liver, ensuring the intact ester reaches systemic circulation.

  • Brain Penetration: Esters are more lipophilic than acids. Protecting the ester allows it to cross the Blood-Brain Barrier (BBB) before oxidative metabolism occurs.

References
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism.

  • Lavis, L. D. (2008). Ester bonds in prodrugs.[1] ACS Chemical Biology.

  • Buchwald, P. (2020). Soft drugs: design principles, success stories, and future perspectives. Expert Opinion on Drug Metabolism & Toxicology.

  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics.[1][2][3][4]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5] (Chapter on Metabolic Stability).

Sources

Comparative

Lipophilicity (LogP) Comparison: Thiophene Ester vs. Phenyl Analog

Executive Summary In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a thiophene ring is a strategic tool to modulate physicochemical properties. For ester derivatives, this substitution consisten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a thiophene ring is a strategic tool to modulate physicochemical properties. For ester derivatives, this substitution consistently results in a reduction of lipophilicity .

Experimental data confirms that Methyl 2-thiophenecarboxylate (LogP ≈ 1.83) is significantly less lipophilic than its phenyl analog, Methyl Benzoate (LogP ≈ 2.12) . This shift (~0.3 LogP units) renders the thiophene scaffold a superior choice for lowering the partition coefficient of lead compounds without altering steric bulk significantly.

Theoretical Framework & Mechanism

To apply this bioisostere effectively, one must understand the underlying electronic and solvation mechanisms driving the LogP difference.

Electronic Divergence (S vs. -CH=CH-)

While both rings are aromatic, their electronic distributions differ fundamentally:

  • Phenyl Ring: A 6-membered ring with 6

    
    -electrons delocalized over 6 carbon atoms. It is electrically neutral and relatively non-polarizable compared to thiophene.
    
  • Thiophene Ring: A 5-membered ring where the sulfur atom contributes a lone pair to the aromatic sextet. Sulfur is less electronegative than oxygen but more polarizable than carbon.

    • Result: The thiophene ring is

      
      -excessive (electron-rich). The sulfur atom introduces a dipole moment and specific solvation sites that the benzene ring lacks.
      
Solvation and Lipophilicity

Lipophilicity (LogP) is a measure of the differential solubility between 1-octanol and water.

  • Water Phase Interaction: The sulfur atom in thiophene can accept weak hydrogen bonds from water (though weaker than oxygen/nitrogen). More importantly, the increased polarizability of the thiophene ring allows for stronger induced dipole interactions with polar solvents compared to the benzene ring.

  • Octanol Phase Interaction: While both rings interact favorably with the alkyl chains of octanol, the phenyl ring's "harder" aromatic character favors the non-polar environment slightly more than the "softer," more polarizable thiophene ring.

Comparative Data Analysis

The following table aggregates experimental and calculated physicochemical data for the specific methyl ester analogs.

PropertyMethyl Benzoate (Phenyl Analog)Methyl 2-thiophenecarboxylate (Thiophene Analog)Delta (Phenyl - Thiophene)
Structure Benzene ring + Methyl EsterThiophene ring + Methyl EsterBioisosteric Switch
Experimental LogP 2.12 [1][2]1.83 [3][4]+0.29
Predicted LogP (ClogP) ~2.1 - 2.2~1.54 - 1.83~0.3 - 0.6
Molecular Weight 136.15 g/mol 142.18 g/mol -6.03 g/mol
Water Solubility Poor (<0.1 g/100mL)Moderate (~2244 mg/L)Thiophene is more soluble
Electronic Character

-neutral

-excessive (Electron Rich)
N/A

Key Insight: The experimental difference of ~0.3 LogP units is a "sweet spot" in drug design—large enough to improve solubility/metabolic clearance, but small enough to maintain receptor binding affinity (steric fit).

Decision Logic for Bioisosteric Replacement

Use the following decision tree to determine when to deploy the Thiophene-for-Phenyl switch in your lead optimization workflow.

Bioisostere_Decision_Tree Start Lead Compound Optimization (Phenyl Core) Check_LogP Is LogP > 3.5 (Too Lipophilic)? Start->Check_LogP Check_Metab Is Phenyl Ring Metabolic Hotspot? Check_LogP->Check_Metab No Switch_Thiophene Switch to Thiophene Analog Check_LogP->Switch_Thiophene Yes (Need to lower LogP) Check_Metab->Switch_Thiophene Yes (Block Para-oxidation) Keep_Phenyl Retain Phenyl Ring Check_Metab->Keep_Phenyl No Eval_Solubility Evaluate Aqueous Solubility Switch_Thiophene->Eval_Solubility Eval_Tox Screen for Epoxidation (Toxicity) Eval_Solubility->Eval_Tox Eval_Tox->Switch_Thiophene Acceptable Profile Eval_Tox->Keep_Phenyl High Toxicity Risk

Figure 1: Decision logic for replacing Phenyl with Thiophene based on ADME criteria.

Experimental Protocols

To validate these values in your own specific scaffold, use the following self-validating protocols.

Protocol A: Shake-Flask Method (Gold Standard)

This method provides the most accurate thermodynamic LogP but is low-throughput.

Reagents:

  • n-Octanol (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Analyte (Methyl 2-thiophenecarboxylate / Methyl Benzoate)[1][2][3]

Workflow:

  • Pre-Saturation: Vigorously shake n-octanol and PBS together for 24 hours. Separate phases. This ensures the solvents are mutually saturated (critical for accuracy).

  • Preparation: Dissolve 1 mg of analyte in 10 mL of the pre-saturated n-octanol. Measure absorbance (

    
    ) via UV-Vis.
    
  • Partitioning: Add 10 mL of pre-saturated PBS to the octanol-analyte solution.

  • Equilibration: Shake mechanically for 1 hour at 25°C. Centrifuge at 3000g for 10 mins to fully separate phases.

  • Quantification: Remove the octanol phase carefully. Measure absorbance (

    
    ).
    
  • Calculation:

    
    
    

Validation Check: If


 is < 10% of 

, the compound is too hydrophilic for a 1:1 ratio. Repeat with a 1:10 octanol:water ratio.
Protocol B: RP-HPLC Estimation (High Throughput)

Faster method correlating retention time (


) to LogP.

Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5

    
    m.
    
  • Mobile Phase: Isocratic Methanol/Water (70:30) + 0.1% Formic Acid.

  • Standards: Toluene (LogP 2.7), Benzene (LogP 2.1), Acetophenone (LogP 1.58).

Workflow:

  • Calibration: Inject standards. Plot LogP vs.

    
    , where 
    
    
    
    .
    • 
       is the dead time (determined by injecting Uracil).
      
  • Measurement: Inject Methyl Benzoate and Methyl 2-thiophenecarboxylate.

  • Derivation: Interpolate the LogP of the thiophene ester from the calibration curve.

HPLC_Workflow Inject_Uracil 1. Inject Uracil (Determine t0) Inject_Stds 2. Inject Standards (Benzene, Toluene) Inject_Uracil->Inject_Stds Build_Curve 3. Build Calibration LogP = m*log(k') + c Inject_Stds->Build_Curve Inject_Sample 4. Inject Sample (Thiophene Ester) Build_Curve->Inject_Sample Calc_LogP 5. Calculate LogP Inject_Sample->Calc_LogP

Figure 2: HPLC workflow for rapid lipophilicity estimation.

References

  • Hansch, C., et al. (1995).[4][5] Exploring QSAR - Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for Methyl Benzoate LogP = 2.12).[4][5][6]

  • FoodB Database. (2010). Methyl Benzoate Experimental Properties.

  • ChemicalBook. (2025). Methyl 2-thiophenecarboxylate Properties. (Source for LogP = 1.83).[7]

  • The Good Scents Company. (2024). Methyl 2-thenoate Information.

  • BenchChem. (2025). Thiophene vs. Phenyl Analogs: A Comparative Guide.

  • U.S. EPA CompTox Dashboard. (2025). Physicochemical Data for Thiophene Esters.

Sources

Validation

Bioisosteric Utility of Thiophene in Antihistamine Drug Design: A Comparative Technical Guide

Executive Summary: The Thiophene Paradox In medicinal chemistry, the replacement of a benzene ring with a thiophene moiety is a classical bioisosteric strategy designed to modulate physicochemical properties without alte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Paradox

In medicinal chemistry, the replacement of a benzene ring with a thiophene moiety is a classical bioisosteric strategy designed to modulate physicochemical properties without altering the core pharmacophore. For H1-antihistamines, this substitution is not merely structural—it fundamentally alters the electronic landscape of the drug, often enhancing receptor affinity through increased


-electron density while simultaneously introducing specific metabolic liabilities.

This guide provides a rigorous technical analysis of thiophene bioisosterism in H1 antagonists, contrasting it with phenyl-based alternatives. It addresses the critical balance between enhanced potency and the risk of bioactivation (S-oxidation), supported by experimental protocols for validation.

Physicochemical & Electronic Comparison

Thiophene is often termed a "super-aromatic" bioisostere due to its electron-rich nature compared to benzene. This difference dictates both the binding thermodynamics and the metabolic fate of the drug.

Table 1: Comparative Properties of Benzene and Thiophene Scaffolds
PropertyBenzene (Phenyl)Thiophene (Thienyl)Impact on Drug Design
Electronic Character

-electron deficient (relative to thiophene)

-electron rich (excessive)
Thiophene forms stronger

stacking interactions with aromatic receptor residues (e.g., Trp, Phe).
Electronegativity Carbon (2.55)Sulfur (2.58)Sulfur acts as a weak H-bond acceptor; alters local dipole moments.
Lipophilicity (

)
Reference (0.0)Slightly lower (-0.1 to -0.3

)
Thiophene analogs often have slightly improved water solubility.
Metabolic Pathway Epoxidation (slow), HydroxylationS-oxidation , Epoxidation (rapid)Thiophene introduces a "structural alert" for reactive metabolite formation.[1]
Van der Waals Radius ~1.70 Å (C-H bond)~1.80 Å (S lone pair)Sterically similar; "S" mimics the -CH=CH- bridge effectively.

Case Studies in H1 Antagonist Design

Case Study A: The Ethylenediamine Class (Toxicity vs. Potency)

The most instructive comparison lies between Tripelennamine (phenyl) and Methapyrilene (thiophene).

  • Tripelennamine: The prototype ethylenediamine antihistamine. Contains a benzyl group.[2]

  • Methapyrilene: The bioisostere where the benzyl group is replaced by a 2-thienylmethyl group.

Performance Analysis: While Methapyrilene demonstrated comparable or superior H1 binding affinity (


 nM) to Tripelennamine, it was withdrawn from the market. The electron-rich thiophene ring undergoes metabolic activation by CYP450 enzymes (specifically CYP2C and CYP3A families), leading to the formation of reactive thiophene S-oxides and epoxides.[1][3] These electrophiles covalently bind to hepatic proteins, causing mitochondrial dysfunction and carcinogenicity—a liability absent in the benzene analog.
Case Study B: The Tricyclic Class (The Success Story)

Ketotifen represents a successful application of thiophene bioisosterism, distinguishing itself from phenyl-based analogs like Cyproheptadine or Amitriptyline .

  • Structure: Ketotifen features a thiophene ring fused to a cycloheptane core.

  • Bioactivity: The thiophene ring contributes to a distinct pharmacological profile.[3][4][5][6] Unlike pure H1 antagonists, Ketotifen possesses dual activity: H1 receptor antagonism and mast cell stabilization (inhibition of mediator release).

  • Metabolism: In this scaffold, the thiophene ring is more stable.[5] The primary metabolic route involves reduction of the ketone to 10-hydroxy-ketotifen (active metabolite) and N-glucuronidation, rather than extensive S-oxidation.

Mechanism of Action & Bioactivation Pathways

The following diagram illustrates the dual nature of the thiophene moiety: its enhanced binding via


-stacking and its potential for metabolic bioactivation.

Thiophene_Mechanism Drug Thiophene-based Antihistamine CYP CYP450 (Liver) Drug->CYP Metabolism Binding Enhanced Pi-Pi Stacking Drug->Binding High Affinity Receptor H1 Receptor (Binding Site) Effect Therapeutic Effect (H1 Antagonism) Receptor->Effect S_Oxide Thiophene S-oxide (Reactive Electrophile) CYP->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation Binding->Receptor Adduct Protein/DNA Adducts (Toxicity) S_Oxide->Adduct Covalent Binding Detox Glutathione Conjugate (Excretion) S_Oxide->Detox + GSH (Trapping) Epoxide->Adduct Epoxide->Detox + GSH (Trapping)

Figure 1: Dual pathways of thiophene bioisosteres: Enhanced receptor binding vs. CYP450-mediated bioactivation.

Experimental Protocols

To validate the utility of a thiophene substitution, researchers must assess both affinity and metabolic stability .

Protocol A: H1 Receptor Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the thiophene analog compared to the benzene standard.
  • Membrane Preparation:

    • Transfect HEK-293 cells with human H1 receptor cDNA.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      ).
      
    • Centrifuge at 20,000

      
       for 20 min; resuspend pellet in buffer.
      
  • Incubation:

    • Total Binding: Incubate membrane protein (20-50

      
      g) with [3H]-Pyrilamine (Mepyramine) at 2 nM.
      
    • Non-Specific Binding: Define using 10

      
      M Promethazine or Chlorpheniramine.
      
    • Test Compounds: Add thiophene analogs at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash filters

      
       with ice-cold buffer.[7]
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[7]

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Early detection of bioactivation liability (S-oxidation) in thiophene candidates.

  • Incubation System:

    • Mix Human Liver Microsomes (HLM, 1 mg/mL protein) with the test compound (10

      
      M).
      
    • Add Glutathione (GSH) (5 mM) as the trapping agent for electrophiles.

  • Reaction Start:

    • Initiate with NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6P dehydrogenase).

    • Incubate at 37°C for 60 minutes.

  • Analysis:

    • Quench with ice-cold acetonitrile. Centrifuge to remove protein.

    • Analyze supernatant via LC-MS/MS .

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans for GSH adducts (

      
       for S-oxides).
      
    • Interpretation: The presence of GSH-thiophene adducts indicates the formation of reactive S-oxide/epoxide intermediates.[8]

Strategic Recommendations

When designing thiophene-containing antihistamines, the following decision matrix should be applied:

  • Positioning: Avoid placing the thiophene ring in positions highly susceptible to oxidation unless sterically hindered.

  • Substitution: Blocking the

    
    -positions (C2/C5) of the thiophene ring with metabolic "soft spots" (e.g., methyl groups that can be safely hydroxylated) or electron-withdrawing groups can reduce the formation of reactive S-oxides.
    
  • Validation: A thiophene analog should only proceed if it shows

    
    -fold potency improvement over the benzene analog and passes the GSH trapping assay.
    

References

  • Bioactiv

    • Source: Chemical Research in Toxicology
    • Title: Bioactivation Potential of Thiophene-Containing Drugs[1][3][8]

    • URL:[Link]

  • H1 Receptor Binding Protocols

    • Source: BindingDB / Journal of Medicinal Chemistry
    • Title: Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics
    • URL:[Link]

  • Methapyrilene Toxicity Mechanisms

    • Source: PubMed
    • Title: Characterization of the antihistamines tripelennamine, methapyrilene, and thenyldiamine and their N-oxides by thermospray mass spectrometry[9]

    • URL:[Link]

  • Ketotifen Pharmacology

    • Source: PubMed
    • Title: Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes[10]

    • URL:[Link]

  • Bioisosterism in Drug Design

    • Source: Chemical Reviews
    • Title: Bioisosterism: A Rational Approach in Drug Design[11]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

For researchers at the forefront of scientific innovation, particularly in drug development, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of scientific innovation, particularly in drug development, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-methyl-2-(thiophen-2-yl)propanoate was not located. The following guidance is therefore based on the chemical's structure, which includes a thiophene ring and a propanoate ester functional group, as well as general principles of chemical waste management. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and your site-specific Chemical Hygiene Plan before proceeding with any disposal activities.

Hazard Assessment and Initial Safety Precautions

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate, while not extensively characterized in publicly available safety literature, possesses functional groups that suggest a number of potential hazards. Thiophene and its derivatives can be associated with environmental and health risks.[1] Esters may act as irritants. Therefore, this compound must be handled as hazardous waste.

Key Principles:

  • Avoid Environmental Release: Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1] Organic compounds, particularly those containing sulfur, can have long-lasting, detrimental effects on aquatic ecosystems.[2]

  • Personal Protective Equipment (PPE) is Mandatory: The handling of this compound for disposal requires the same level of precaution as its use in an experiment.

Potential Hazard Personal Protective Equipment (PPE) Rationale
Skin and Eye Irritation Chemical-resistant gloves (Nitrile or Neoprene), Safety Goggles or a Face Shield, Lab CoatThe ester functional group and the overall organic nature of the compound suggest it may cause irritation upon contact.[3][4]
Inhalation Toxicity Certified Chemical Fume HoodThiophene derivatives can be volatile and harmful if inhaled. All handling should be performed in a well-ventilated area, preferably a fume hood, to minimize exposure.[1][5]
Flammability N/A (as a form of PPE, but relevant for handling)While the flashpoint is unknown, many organic esters are flammable. Keep away from heat, sparks, and open flames.[5][6]

Step-by-Step Disposal Protocol

The following procedure ensures a systematic and safe approach to the disposal of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate.

Step 1: Waste Segregation

Proper segregation is fundamental to preventing dangerous chemical reactions.[1]

  • Designate a Specific Waste Container: Use a container specifically for halogen-free organic solvent waste.

  • Chemical Compatibility: Ensure the waste container is made of a material compatible with organic esters. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.

Step 2: Containerization
  • Use a Suitable Container: The container must be in good condition with a secure, tightly-fitting lid.[1]

  • Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.[1]

  • External Cleanliness: Ensure the outside of the container is clean and free of contamination.

Step 3: Labeling

Accurate labeling is critical for the safety of all personnel, including those who will handle the waste downstream.

  • "Hazardous Waste" : The container must be clearly marked with the words "Hazardous Waste."

  • Full Chemical Name : Write out the full chemical name: "Ethyl 2-methyl-2-(thiophen-2-yl)propanoate." Do not use abbreviations.

  • List all Contents : If it is a mixed waste stream, list all components and their approximate percentages.

  • Hazard Identification : Indicate the potential hazards (e.g., "Irritant," "Flammable Liquid").

  • Contact Information : Include the name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: The SAA should include secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[1]

  • Storage Conditions: Store away from heat, sparks, and open flames.[1]

Step 5: Arranging for Disposal
  • Contact EHS: Once the container is approaching full, or before the designated accumulation time limit is reached, contact your institution's EHS department or the designated hazardous waste disposal contractor to arrange for pickup.[1]

  • Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup requests.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert Personnel: Notify others in the area and your laboratory supervisor.

  • Consult the SDS (if available): If you have an SDS for a similar compound, consult it for specific spill cleanup instructions.

  • Small Spills: For a small spill within a chemical fume hood, you may be able to clean it up yourself if you are trained to do so.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For large spills, or any spill outside of a fume hood, contact your institution's EHS or emergency response team immediately.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate.

start Start: Disposal of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: - Halogen-free organic waste stream - Avoid mixing with incompatibles fume_hood->segregate containerize Containerize Waste: - Use a compatible, sealed container - Fill to <80% capacity segregate->containerize label Label Container: - 'Hazardous Waste' - Full chemical name - Hazards and contact info containerize->label store Store in SAA: - Designated area - Secondary containment label->store pickup Arrange for Pickup: - Contact EHS/Waste Contractor store->pickup end End: Proper Disposal pickup->end

Caption: A workflow for the safe disposal of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate.

References

  • BenchChem. (2025). Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid.
  • Patsnap Eureka. (2025, July 22).
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene.
  • TCI Chemicals. (2025, October 16). Safety Data Sheet: Ethyl 4-(4-Chloro-2-methylphenoxy)
  • Synerzine. (2018, June 22). Safety Data Sheet: Propanoic acid, cyclohexyl ester.
  • Sigma-Aldrich.
  • Oxford University.
  • Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste.
  • Max Spare.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: tert-butyl 3-{[(thiophen-2-yl)
  • Fisher Scientific. (2010, May 24).
  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • IDEX Health & Science.
  • PMC. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
  • ACTenviro. (2023, March 7). 9 Classes of Hazardous Waste You Should Know.
  • Palmetto Industries. (2022, June 22).
  • Wikipedia. Propionic acid.
  • TLC Pharmaceutical Standards.
  • ACS Publications. (2019, November 14). Selective Removal of Thiophene Using Surface Molecularly Imprinted Polymers....
  • Republic of the Philippines Department of Environment and Natural Resources. Revised Procedures and Standards for the Management of Hazardous Wastes.

Sources

Handling

Personal protective equipment for handling Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

Executive Summary & Risk Context Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a specialized pharmaceutical intermediate often used as a bioisostere in medicinal chemistry. While it shares the general hazard profile of o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a specialized pharmaceutical intermediate often used as a bioisostere in medicinal chemistry. While it shares the general hazard profile of organic esters (flammability, irritation), the presence of the thiophene ring introduces specific risks regarding skin absorption, sensitization, and rigorous odor control requirements.

Scientific Rationale for Enhanced Precautions:

  • Lipophilicity: The ethyl ester moiety combined with the thiophene ring increases lipid solubility, elevating the risk of dermal absorption compared to simple carboxylic acids.

  • Thiophene Toxicity: Thiophene derivatives can act as hepatic toxins and sensitizers upon prolonged exposure. Standard nitrile gloves may offer insufficient protection against prolonged contact due to the permeation characteristics of sulfur-containing aromatics.

  • Olfactory Fatigue: Like many organosulfur compounds, this chemical can fatigue the olfactory nerve, making "smell" an unreliable indicator of exposure concentration.

PPE Selection Matrix

Standard laboratory PPE is insufficient for specific tasks involving this compound. Use the following matrix to select equipment based on exposure potential.

Protection CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up)Technical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm outer)Silver Shield / Laminate or Butyl Rubber Thiophene derivatives can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash Goggles Vapors are irritating (H319/H335). Safety glasses allow vapor entry; goggles provide a seal against volatile sulfur compounds.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Full-face Respirator (OV/P100 Cartridge)Engineering controls are primary. Respirators are only for spills outside the hood.
Body Defense Lab Coat (100% Cotton or Nomex)Tyvek® Coverall + Apron Synthetic blends (polyester) can degrade or melt if the ester ignites; cotton/Nomex provides thermal and splash buffer.
Operational Workflow Visualization

The following diagram outlines the critical decision nodes and safety barriers for handling this compound.

G Start Start: Chemical Retrieval RiskCheck Risk Assessment: Check Volume & State Start->RiskCheck PPE_Donning Don PPE: Double Nitrile + Goggles RiskCheck->PPE_Donning Proceed Engineering Verify Fume Hood: Face Velocity > 80 fpm PPE_Donning->Engineering Handling Handling/Synthesis: Keep 6 inches inside sash Engineering->Handling Spill Accidental Spill? Handling->Spill Waste Disposal: Segregated Organosulfur Waste Handling->Waste Routine Cleanup MinorSpill Minor (<5mL): Absorb with Vermiculite Solvent Wipe (Acetone) Spill->MinorSpill No MajorSpill Major (>5mL): Evacuate Area Don Butyl Gloves/Respirator Spill->MajorSpill Yes MinorSpill->Waste MajorSpill->Waste

Caption: Operational logic flow emphasizing the divergence between routine handling and spill response protocols.

Detailed Operational Protocol
Phase A: Preparation & Engineering Controls
  • Ventilation Check: Verify the fume hood is operational. Thiophene esters have a distinct, pervasive odor. Do not handle on an open bench.

  • Decontamination Solvent: Prepare a wash bottle of Acetone or Ethanol . Esters are highly soluble in organic solvents; water alone is ineffective for cleaning residues.

  • Odor Control: Have a container of bleach (sodium hypochlorite) or specialized sulfur-neutralizing solution available. Oxidizing agents can help degrade the thiophene ring in waste streams if permitted by your specific waste profile.

Phase B: Handling & Transfer
  • Weighing:

    • Liquids: Use a positive-displacement pipette or glass syringe to avoid dripping.

    • Solids: Weigh into a tared vial inside the hood. If the balance is outside, tare the vial, bring it to the hood, add the solid, seal it, and return to the balance.

  • Syringe Technique: If transferring via syringe, use a Luer-lock tip to prevent needle detachment under pressure (viscous esters can create back-pressure).

Phase C: Decontamination & Waste
  • Glassware: Rinse all glassware with acetone inside the hood before removing it for washing. This prevents the "sulfur smell" from migrating to the communal dishwashing area.

  • Waste Segregation:

    • Do NOT mix with oxidizers (Nitric acid, Peroxides) in the waste stream. Thiophenes can react vigorously with strong oxidizers.

    • Label the waste container clearly: "Organic Waste - Contains Sulfur / Thiophene Derivatives." This is critical for the waste disposal vendor, as incineration of sulfur compounds produces SOx gases, requiring scrubbers.

Emergency Response (Self-Validating Protocols)

Scenario 1: Skin Contact

  • Immediate Action: Do not use solvents to wipe skin (this enhances absorption).

  • Protocol: Wash with soap and copious water for 15 minutes.

  • Validation: If the skin smells like sulfur after washing, you have not removed the compound. Repeat washing.[1][2][3][4]

Scenario 2: Eye Splash

  • Immediate Action: Flush at eyewash station for 15 minutes.

  • Medical: Seek medical attention immediately.[4] Thiophene derivatives can cause corneal damage.

Scenario 3: Spills

  • Absorbent:[1] Use vermiculite or sand.[1] Avoid combustible materials like paper towels for large spills if the flash point is low (though this ester is likely >60°C).

  • Deodorizing: After picking up the absorbent, wipe the surface with a dilute bleach solution (10%) if compatible with the surface, to oxidize residual thiophene and eliminate odor.

References
  • National Institutes of Health (NIH) - PubChem. Ethyl 2-methyl-2-(methylthio)propionate (Analogous Safety Data). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

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